3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-12(16(19)20)9(2)15(14-8)7-10-4-3-5-11(6-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKZCGLFVALIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
"3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid" synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
Abstract
This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of this compound, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document is structured to provide not only a reproducible protocol but also to impart a deeper understanding of the chemical principles and experimental considerations that underpin each synthetic transformation. The methodologies have been curated from established literature and are presented with the clarity and detail required for successful replication in a laboratory setting.
Introduction and Retrosynthetic Analysis
The target molecule, this compound, is a heterocyclic compound featuring a substituted pyrazole moiety linked to a benzoic acid via a methylene bridge. The pyrazole ring is a common scaffold in pharmacologically active compounds, and its functionalization allows for the fine-tuning of biological activity. The nitro group at the 4-position of the pyrazole ring is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and provide a handle for further synthetic modifications. The benzoic acid group provides a carboxylic acid functionality, which can be used for salt formation, esterification, or amide bond formation, often improving the pharmacokinetic properties of a drug candidate.
A logical retrosynthetic analysis of the target molecule suggests a three-stage synthesis. The primary disconnection is at the N-C bond of the pyrazole ring, leading to two key intermediates: 3,5-dimethyl-4-nitropyrazole and a suitable 3-(halomethyl)benzoic acid derivative. A second disconnection at the C-Br bond of the benzyl halide points to a benzylic bromination of a methyl-substituted benzoic acid derivative. Finally, the nitration of the commercially available 3,5-dimethylpyrazole provides the first key intermediate. This leads to the following forward synthetic strategy:
-
Nitration of 3,5-dimethylpyrazole to form 3,5-dimethyl-4-nitropyrazole.
-
Radical Bromination of methyl 3-methylbenzoate to synthesize methyl 3-(bromomethyl)benzoate. The ester is used instead of the free acid to avoid complications with the radical bromination reaction, which can be hindered by the electron-withdrawing nature of the carboxylic acid group.[1]
-
N-Alkylation of 3,5-dimethyl-4-nitropyrazole with methyl 3-(bromomethyl)benzoate.
-
Hydrolysis of the resulting methyl ester to yield the final product, this compound.
This pathway is advantageous as it utilizes readily available starting materials and employs well-established and high-yielding chemical transformations.
Overall Synthetic Pathway
The overall synthetic pathway is depicted in the following diagram:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 3,5-Dimethyl-4-nitropyrazole
The nitration of 3,5-dimethylpyrazole is achieved using a mixture of nitric acid and trifluoroacetic anhydride. This method is effective for the nitration of moderately activated heterocyclic systems.[2]
Materials and Equipment:
| Reagent/Equipment | Details |
| 3,5-Dimethylpyrazole | Commercially available |
| Fuming Nitric Acid | Reagent grade |
| Trifluoroacetic Anhydride | Reagent grade |
| Dichloromethane (DCM) | Anhydrous |
| Saturated NaHCO3 solution | |
| Anhydrous Na2SO4 | |
| Round-bottom flask | 250 mL |
| Magnetic stirrer | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator |
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylpyrazole (10.0 g, 104 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (22.9 mL, 166 mmol) to the stirred solution.
-
In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid (4.4 mL, 104 mmol) to trifluoroacetic anhydride (14.3 mL, 104 mmol) at 0 °C.
-
Add the freshly prepared nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully quench the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate solution (200 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford 3,5-dimethyl-4-nitropyrazole as a pale yellow solid.
Stage 2: Synthesis of Methyl 3-(bromomethyl)benzoate
This stage involves the free-radical bromination of the methyl group of methyl 3-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.[3][4][5]
Materials and Equipment:
| Reagent/Equipment | Details |
| Methyl 3-methylbenzoate | Commercially available |
| N-Bromosuccinimide (NBS) | Recrystallized from water before use |
| Azobisisobutyronitrile (AIBN) | Commercially available |
| Carbon tetrachloride (CCl4) | Anhydrous |
| Round-bottom flask | 250 mL, with reflux condenser |
| Magnetic stirrer | with heating mantle |
| Filtration apparatus | |
| Rotary evaporator |
Protocol:
-
To a dry 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-methylbenzoate (15.0 g, 100 mmol) and carbon tetrachloride (100 mL).[4]
-
Add N-bromosuccinimide (19.6 g, 110 mmol) and AIBN (0.33 g, 2 mmol) to the solution.[3]
-
Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(bromomethyl)benzoate as a yellow oil, which may solidify upon standing. The product is often used in the next step without further purification.
Stage 3: N-Alkylation of 3,5-Dimethyl-4-nitropyrazole
The N-alkylation is carried out by reacting 3,5-dimethyl-4-nitropyrazole with methyl 3-(bromomethyl)benzoate in the presence of a weak base, such as potassium carbonate, in an aprotic polar solvent like DMF.[6]
Materials and Equipment:
| Reagent/Equipment | Details |
| 3,5-Dimethyl-4-nitropyrazole | From Stage 1 |
| Methyl 3-(bromomethyl)benzoate | From Stage 2 |
| Potassium Carbonate (K2CO3) | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Round-bottom flask | 100 mL |
| Magnetic stirrer | with heating mantle |
| Ethyl acetate (EtOAc) | |
| Brine solution | |
| Anhydrous Na2SO4 | |
| Rotary evaporator |
Protocol:
-
In a 100 mL round-bottom flask, dissolve 3,5-dimethyl-4-nitropyrazole (7.05 g, 50 mmol) in anhydrous DMF (50 mL).
-
Add anhydrous potassium carbonate (10.35 g, 75 mmol) to the solution.
-
Add methyl 3-(bromomethyl)benzoate (11.45 g, 50 mmol) to the stirred suspension.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate.[7]
Stage 4: Hydrolysis of the Methyl Ester
The final step is the saponification of the methyl ester to the corresponding carboxylic acid using sodium hydroxide in a mixture of water and methanol.[8]
Materials and Equipment:
| Reagent/Equipment | Details |
| Methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate | From Stage 3 |
| Sodium Hydroxide (NaOH) | Pellets or solution |
| Methanol (MeOH) | Reagent grade |
| Hydrochloric Acid (HCl) | 1M solution |
| Round-bottom flask | 100 mL, with reflux condenser |
| Magnetic stirrer | with heating mantle |
| Filtration apparatus |
Protocol:
-
Dissolve the methyl ester (5.8 g, 20 mmol) in methanol (40 mL) in a 100 mL round-bottom flask.
-
Add a solution of sodium hydroxide (1.6 g, 40 mmol) in water (10 mL).[8]
-
Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL).
-
Acidify the solution to pH 2-3 by the dropwise addition of 1M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound as a white or off-white solid.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the pyrazole methyl groups (2 singlets), the methylene bridge (1 singlet), the aromatic protons of the benzoic acid moiety (multiplets), and the carboxylic acid proton (a broad singlet). |
| ¹³C NMR | Resonances for the pyrazole methyl carbons, the methylene carbon, the aromatic carbons, the pyrazole ring carbons (including the C-NO2 carbon), and the carboxylic acid carbonyl carbon. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C13H13N3O4). |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and C-H and C=C stretches of the aromatic and pyrazole rings. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Mechanistic Considerations and Field-Proven Insights
Caption: A logical workflow for the synthesis and analysis of the target compound.
-
Choice of Nitrating Agent: The use of nitric acid in trifluoroacetic anhydride is a powerful nitrating system. Trifluoroacetic anhydride activates the nitric acid to form trifluoroacetyl nitrate, a potent electrophile, which is necessary for the nitration of the electron-rich pyrazole ring. The reaction is regioselective for the 4-position due to the directing effects of the two methyl groups and the nitrogen atoms.
-
Radical Bromination Control: The success of the benzylic bromination hinges on the slow and steady generation of bromine radicals. AIBN is a common and reliable thermal radical initiator. It is crucial to use a non-polar solvent like carbon tetrachloride to prevent ionic side reactions. The reaction should be monitored carefully to avoid dibromination.
-
N-Alkylation Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers. However, in the case of 3,5-dimethyl-4-nitropyrazole, the two nitrogen atoms are equivalent due to symmetry, so only one product is formed. The choice of a weak base like potassium carbonate is sufficient to deprotonate the pyrazole N-H, and the polar aprotic solvent DMF facilitates the SN2 reaction with the benzyl bromide. Stronger bases like sodium hydride could also be used but may lead to more side reactions.[6]
-
Ester Hydrolysis: The saponification of the ester is a straightforward reaction. It is important to use a sufficient excess of base to ensure complete hydrolysis and to drive the reaction to completion. Acidification must be done carefully to precipitate the carboxylic acid product without causing any degradation.
Safety Precautions
-
Fuming Nitric Acid and Trifluoroacetic Anhydride: Both are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.
-
Carbon Tetrachloride (CCl4): This is a toxic and environmentally hazardous solvent. Substitute with a safer alternative like cyclohexane or acetonitrile if possible, though reaction conditions may need to be re-optimized.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
The synthesis of this compound can be reliably achieved through a four-step sequence involving nitration, benzylic bromination, N-alkylation, and ester hydrolysis. This guide provides detailed, step-by-step protocols and explains the underlying chemical principles for each transformation. By adhering to the described procedures and safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs.
References
-
Ciancaleoni, G. et al. (2007). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry, 46(21), 8638-8649. [Link]
-
Salgaonkar, P. D. et al. (2002). Direct nitration of five membered heterocycles. Semantic Scholar. [Link]
- Google Patents. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.
-
The Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]
-
RSC Publishing. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with monosubstituted hydrazines. [Link]
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ResearchGate. Nitropyrazoles 17. Synthesis of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole and the study of its chemical transformations. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
Introduction
3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid is a novel small molecule with a scaffold that merges the biologically significant pyrazole core with a benzoic acid moiety. The pyrazole nucleus is a privileged structure in medicinal chemistry, featured in a wide array of approved drugs, and known for its metabolic stability and diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The benzoic acid component introduces a crucial acidic functional group that can significantly influence the molecule's pharmacokinetic profile.[4][5] A comprehensive understanding of the physicochemical properties of this compound is therefore a critical first step in its evaluation as a potential drug candidate.
This guide provides a detailed examination of the key physicochemical parameters of this compound, outlining the theoretical importance of these properties in drug discovery and presenting robust experimental protocols for their determination. As direct experimental data for this specific molecule is not extensively available in public literature, this document will also leverage data from its core components—4-nitro-3,5-dimethyl-1H-pyrazole and benzoic acid—to provide informed predictions.
Predicted Physicochemical Properties and Drug-Likeness Assessment
A preliminary in silico assessment of this compound provides initial insights into its potential as an orally bioavailable drug candidate. These predictions are based on established computational models and should be empirically verified.
| Property | Predicted Value/Assessment | Rationale and Significance in Drug Discovery |
| Molecular Formula | C₁₃H₁₃N₃O₄ | Defines the elemental composition. |
| Molecular Weight | 275.26 g/mol | Below the 500 Da threshold suggested by Lipinski's Rule of Five, which is favorable for oral absorption.[3][6] |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Complies with Lipinski's Rule of Five (≤ 5), suggesting good membrane permeability.[3][7] |
| Hydrogen Bond Acceptors | 6 (from nitro, pyrazole nitrogens, and carboxylic oxygens) | Complies with Lipinski's Rule of Five (≤ 10), indicating a good balance between solubility and permeability.[3][7] |
| Predicted LogP | ~2.0 - 3.0 | This predicted value is within the optimal range for oral drug absorption, suggesting a balance between aqueous solubility and lipid membrane permeability.[1][8] |
| Predicted pKa | ~4.0 - 5.0 (for the carboxylic acid) | The acidic nature of the molecule will significantly impact its ionization state in different physiological environments, affecting solubility and absorption.[2][9] |
| Predicted Aqueous Solubility | Low to moderate | The presence of the aromatic rings and the nitro group may decrease aqueous solubility, while the carboxylic acid will enhance it, especially at higher pH. |
Based on this initial assessment, this compound demonstrates promising "drug-like" characteristics according to Lipinski's Rule of Five.[3][6]
Experimental Determination of Physicochemical Properties
The following sections detail the experimental methodologies for the precise determination of the key physicochemical properties of this compound.
Acid Dissociation Constant (pKa)
Importance in Drug Discovery: The pKa value is a critical determinant of a drug's behavior in the body. It dictates the extent of ionization at different physiological pH values, which in turn influences its solubility, absorption, distribution, and excretion (ADME).[2][9][10] For an acidic compound like the one , the pKa will determine the ratio of the more lipid-soluble neutral form to the more water-soluble ionized form in environments such as the stomach (acidic) and the intestine (more alkaline).[11]
Recommended Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[12][13]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., a small amount of methanol or DMSO) if necessary, and then dilute with deionized water to a final concentration of approximately 1 mM.[14]
-
Ensure the final solution is free of carbonate by using freshly boiled and cooled deionized water.
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[14]
-
Place a known volume of the sample solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[14]
-
Lipophilicity (LogP/LogD)
Importance in Drug Discovery: Lipophilicity is a crucial factor governing a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall distribution in the body.[1][15] The octanol-water partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD at a specific pH) are the standard measures of lipophilicity.[16][17] For orally administered drugs, a LogP value between 1 and 5 is generally considered optimal.[3][8]
Recommended Methodology: Shake-Flask Method
The shake-flask method is the "gold standard" for the experimental determination of LogP and LogD due to its direct measurement approach.[18][19]
Experimental Protocol:
-
Preparation:
-
Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions.
-
Pre-saturate the n-octanol and the buffer with each other by shaking them together for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[16]
-
-
Partitioning:
-
Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to reach equilibrium between the two phases.
-
Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw aliquots from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The LogD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[17]
-
Aqueous Solubility
Importance in Drug Discovery: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility can lead to low bioavailability and therapeutic failure.
Recommended Methodology: Equilibrium Shake-Flask Method
This method determines the thermodynamic solubility of a compound.
Experimental Protocol:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed vial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation and Quantification:
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.
-
Crystal Structure and Polymorphism
Importance in Drug Discovery: The solid-state properties of a drug, including its crystal structure and the potential for polymorphism, can have a profound impact on its stability, solubility, dissolution rate, and bioavailability.[20][21][22] Different polymorphic forms of the same compound can exhibit different physicochemical properties.[23][24]
Recommended Methodology: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[25][26][27]
Experimental Protocol:
-
Crystal Growth:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and other geometric parameters.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for LogD determination using the shake-flask method.
Conclusion
A thorough characterization of the physicochemical properties of this compound is fundamental to its progression as a viable drug candidate. While in silico predictions provide a valuable starting point, rigorous experimental determination of its pKa, lipophilicity, solubility, and solid-state structure is imperative. The methodologies outlined in this guide provide a robust framework for obtaining the high-quality data necessary to inform decisions in medicinal chemistry, pre-formulation, and overall drug development. This systematic approach ensures a comprehensive understanding of the molecule's behavior, ultimately de-risking its journey through the development pipeline.
References
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Lipinski's rule of five. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
- Takács-Novák, K., Box, K. J., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
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PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]
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Bionity. (n.d.). Lipinski's Rule of Five. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
- Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Chemical Society Reviews, 36(9), 1355–1364.
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Journal of Chemical and Pharmaceutical Research. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]
- Sadowski, T., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Crystal Growth & Design, 20(8), 5346–5354.
-
Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
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Taylor & Francis. (2025, July 31). Log P: Significance and symbolism. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). LogP – Knowledge and References. Retrieved from [Link]
-
AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?. Retrieved from [Link]
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Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved from [Link]
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ChemBK. (2024, April 10). 4-NITRO-3,5-DIMETHYL-1H-PYRAZOLE. Retrieved from [Link]
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LITFL. (2021, August 23). Distribution - Part One. Retrieved from [Link]
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ResearchGate. (n.d.). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]
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ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Retrieved from [Link]
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University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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The Royal Society of Chemistry. (2019, July 24). 9: Single-crystal X-ray Diffraction (Part 2). Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]
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ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. Retrieved from [Link]
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ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid CAS number and identifiers
An In-Depth Technical Guide to 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and the known properties of related chemical structures, this document outlines the compound's identifiers, physicochemical properties, a robust synthesis protocol, and potential applications.
Compound Identification and Physicochemical Profile
While a specific CAS number for this compound is not readily found in public databases, its chemical identity is well-defined. For reference, the identifiers for its ortho and para isomers, as well as its methyl ester, are provided below. These related compounds offer a valuable reference for predicting the properties and reactivity of the meta-isomer.
Table 1: Identifiers of this compound and Related Compounds
| Compound Name | Isomer Position | CAS Number | Molecular Formula |
| This compound | Meta | Not Available | C₁₃H₁₃N₃O₄ |
| 2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-benzoic acid | Ortho | 512813-64-8[1] | C₁₃H₁₃N₃O₄ |
| 4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | Para | 400752-43-4[2] | C₁₃H₁₃N₃O₄ |
| Methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate | Meta (Ester) | Not Available | C₁₄H₁₅N₃O₄[3] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 275.26 g/mol |
| Appearance | Expected to be an off-white to yellow crystalline solid |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base. |
| Melting Point | Expected to be a high-melting solid, characteristic of aromatic carboxylic acids and nitropyrazoles. |
| Chemical Stability | Nitropyrazoles are known for their thermal stability and resistance to oxidation and hydrolysis.[4] |
Synthesis Methodology: A Two-Step Approach
The synthesis of this compound can be logically approached in two primary stages: first, the formation of the 3,5-dimethyl-4-nitro-1H-pyrazole core, followed by its N-alkylation with a suitable benzoic acid derivative. This method ensures high yields and regioselectivity.
Step 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole
The precursor, 3,5-dimethyl-4-nitro-1H-pyrazole, is synthesized via the nitration of 3,5-dimethylpyrazole. This electrophilic substitution reaction is a standard and efficient method for introducing a nitro group onto the pyrazole ring.[1]
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylpyrazole in a suitable solvent like sulfuric acid.
-
Nitration: Cool the solution in an ice bath to 0-5 °C. Slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) dropwise, maintaining the low temperature.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. The precipitate, 3,5-dimethyl-4-nitro-1H-pyrazole, is then collected by filtration, washed with cold water, and dried.
Step 2: N-Alkylation and Hydrolysis
The second stage involves the N-alkylation of the synthesized 3,5-dimethyl-4-nitro-1H-pyrazole with methyl 3-(bromomethyl)benzoate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. N-alkylation of pyrazoles is a well-established reaction, often proceeding with high regioselectivity.[5][6]
Experimental Protocol:
-
N-Alkylation:
-
In a suitable solvent such as acetone or DMF, combine 3,5-dimethyl-4-nitro-1H-pyrazole, methyl 3-(bromomethyl)benzoate, and a base like potassium carbonate.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain crude methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate.[3]
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
-
Synthesis Workflow Diagram
Caption: Overall synthesis workflow for this compound.
Compound Characterization
The structural confirmation of the synthesized compound would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the two methyl groups on the pyrazole ring, a singlet for the benzylic methylene protons, and signals corresponding to the aromatic protons of the benzoic acid moiety.
-
¹³C NMR will display distinct resonances for the pyrazole ring carbons, the benzylic carbon, the carboxylic acid carbon, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the C=O of the carboxylic acid, the N-O stretching of the nitro group, and C-H and C=C/C=N bonds of the aromatic systems.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed, along with a fragmentation pattern consistent with the proposed structure.
Scientific Insights and Potential Applications
The structural motifs present in this compound suggest several areas of potential application:
-
Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The benzoic acid group can improve pharmacokinetic properties and serve as a handle for further derivatization.
-
Materials Science: Nitropyrazoles are a class of energetic materials known for their high density, thermal stability, and good detonation performance.[2][4] While the inclusion of the benzoic acid moiety may temper these properties, the compound could be investigated as a precursor for novel energetic polymers or coordination compounds.
-
Synthetic Intermediate: This compound can serve as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of both the carboxylic acid and the potential for further functionalization of the aromatic rings.
References
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Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3434. Available at: [Link]
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Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). 3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-benzoic acid. Available at: [Link]
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Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3413. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]
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An In-depth Technical Guide to the IUPAC Nomenclature of C13H13N3O4 (Metronidazole Benzoate)
This guide provides a comprehensive analysis of the IUPAC name for the chemical compound with the molecular formula C13H13N3O4. Intended for researchers, scientists, and professionals in drug development, this document elucidates the systematic process of naming this molecule, grounded in the principles of chemical structure and nomenclature rules.
Introduction: From Molecular Formula to Structural Identity
The molecular formula C13H13N3O4 represents a specific arrangement of atoms that corresponds to the active pharmaceutical ingredient known as Metronidazole Benzoate.[1][2][3] This compound is the benzoate ester of metronidazole, a well-established synthetic nitroimidazole derivative with antiprotozoal and antibacterial properties.[4] Understanding its systematic IUPAC name is crucial for unambiguous scientific communication and regulatory documentation. The accepted IUPAC name for this compound is 2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate .[4][5]
Deconstructing the IUPAC Name: A Step-by-Step Rationale
The IUPAC name, 2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate, is derived by identifying the principal functional group and systematically naming the parent structure and its substituents.
Identification of the Principal Functional Group and Parent Moiety
The structure of C13H13N3O4 contains an ester functional group, which is given priority in IUPAC nomenclature. Specifically, it is a benzoate ester, formed from the condensation of benzoic acid and an alcohol.[4] This makes "benzoate" the parent name of the ester.
The portion of the molecule derived from the alcohol is named as a substituent. In this case, the alcohol is 2-(2-methyl-5-nitroimidazol-1-yl)ethanol.
Naming the Ester Substituent
The substituent attached to the oxygen of the benzoate group is an ethyl chain, which is itself substituted. Let's break down the name of this complex substituent: 2-(2-methyl-5-nitroimidazol-1-yl)ethyl .
-
Ethyl : The core of this substituent is a two-carbon chain.
-
2-(...) : This indicates that a substitution occurs at the second carbon of the ethyl chain (the carbon further from the ester oxygen).
-
(...imidazol-1-yl) : The substituent at position 2 of the ethyl group is a derivative of imidazole. The "-1-yl" suffix signifies that the imidazole ring is attached to the ethyl chain at its nitrogen atom in the first position.
-
2-methyl-5-nitro... : These are substituents on the imidazole ring itself. A methyl group (-CH3) is at position 2, and a nitro group (-NO2) is at position 5.
Assembling the Full IUPAC Name
Combining the name of the parent ester and its substituent gives the complete and unambiguous IUPAC name: 2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate .
Visualizing the Molecular Architecture
A clear visual representation of the molecule is essential for understanding its structure and the logic of its IUPAC name.
Figure 1: Chemical structure of 2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate.
Key Physicochemical and Identification Data
For comprehensive characterization, the following data is essential for researchers.
| Identifier | Value | Source |
| Molecular Formula | C13H13N3O4 | [1][2][4] |
| Molecular Weight | 275.26 g/mol | [3] |
| CAS Number | 13182-89-3 | [1][2][4] |
| Synonyms | Metronidazole benzoate, Benzoyl metronidazole | [2][4] |
Experimental Protocols for Verification
The identity of Metronidazole Benzoate can be confirmed using standard analytical techniques.
Assay by Titration
A common method for determining the purity of Metronidazole Benzoate is through non-aqueous titration.
Protocol:
-
Accurately weigh approximately 250 mg of Metronidazole Benzoate.
-
Dissolve the sample in 50.0 mL of glacial acetic acid with stirring.
-
Titrate with 0.1 N perchloric acid.
-
Determine the endpoint potentiometrically.
-
Perform a blank determination and make any necessary corrections.
-
Each mL of 0.1 N perchloric acid is equivalent to 27.53 mg of C13H13N3O4.[5]
Chromatographic Identification
Thin-Layer Chromatography (TLC) can be used for qualitative identification.
Protocol:
-
Standard solution A: Prepare a solution of USP Metronidazole Benzoate RS in acetone with a concentration of about 0.1 mg/mL.[5]
-
Test solution: Prepare a solution of the sample in acetone with a concentration of about 0.1 mg/mL.
-
Application volume: 10 µL.[5]
-
Developing solvent system: Ethyl acetate.[5]
-
The principal spot in the chromatogram of the Test solution should correspond in Rf value and appearance to that of Standard solution A.[5]
Conclusion
The IUPAC name for C13H13N3O4, 2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate, is a precise descriptor of its molecular structure. This systematic nomenclature is fundamental for accurate scientific discourse, ensuring that researchers and professionals in drug development have a common and unambiguous language for this important pharmaceutical compound. The methodologies outlined provide a framework for the verification of its identity and purity, upholding the principles of scientific integrity.
References
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PubChem. Metronidazole Benzoate | C13H13N3O4 | CID 83213. Available from: [Link]
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ResearchGate. Chemical structure of metronidazole benzoate. Available from: [Link]
-
PubChemLite. Metronidazole benzoate (C13H13N3O4). Available from: [Link]
-
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-
Pharmacopeia.cn. Metronidazole Benzoate. Available from: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid. As a molecule featuring a weakly acidic benzoic acid moiety, a heterocyclic pyrazole core, and an electron-withdrawing nitro group, it presents a unique set of challenges and opportunities in pharmaceutical development. This document outlines a logical, science-driven approach to de-risk and optimize this candidate for further development. We will delve into predictive analytics based on molecular structure, detailed experimental protocols for solubility and stability assessment, and strategic formulation considerations. This guide is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and early-stage development of new chemical entities.
Molecular Profile and Physicochemical Predictions
A thorough understanding of a molecule's intrinsic properties is the foundation of any successful drug development program. The structure of this compound dictates its behavior in both solution and the solid state.
The molecule can be deconstructed into three key functional domains:
-
Benzoic Acid Moiety: This group confers weak acidity to the molecule. The carboxylic acid proton is expected to have a pKa value in the range of 4-5, making its ionization state, and therefore solubility, highly dependent on the surrounding pH. At pH values above its pKa, the molecule will exist predominantly as a more soluble carboxylate anion.
-
3,5-Dimethyl-4-nitro-pyrazole Core: This heterocyclic system is relatively rigid. The pyrazole ring itself is a weak base. The two methyl groups add lipophilicity, while the nitro group is a strong electron-withdrawing group.[1] This nitro group significantly influences the electron density of the pyrazole ring, potentially impacting its stability and interactions with other molecules.[2][3]
-
Benzylic Linker: The methylene group connecting the pyrazole and benzoic acid rings introduces a point of potential chemical instability, susceptible to hydrolysis under certain conditions.
Diagram: Molecular Structure and Functional Group Analysis
Caption: A workflow for comprehensive solubility characterization.
Table 2: Hypothetical pH-Solubility Profile
| pH of Medium | Expected Solubility (µg/mL) | Predominant Species | Rationale |
| 1.2 (Simulated Gastric Fluid) | < 1 | Neutral (COOH) | Well below the pKa, the neutral form dominates, which is expected to have low aqueous solubility. |
| 4.5 (Simulated Intestinal Fluid, fed) | 5 - 20 | Mix of COOH and COO⁻ | Near the pKa, a significant increase in solubility is expected as the anionic form appears. |
| 6.8 (Simulated Intestinal Fluid, fasted) | > 100 | Anionic (COO⁻) | Well above the pKa, the highly soluble carboxylate salt form is dominant. [4] |
Chemical Stability Profiling
Identifying degradation pathways early is crucial to ensure the safety and efficacy of a drug product. Forced degradation (stress testing) is the primary tool for this purpose. [5][6]These studies are essential for developing stability-indicating analytical methods and predicting long-term stability. [7]
Forced Degradation Protocol
This protocol exposes the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products. [8] Methodology:
-
Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the solution into separate vials and apply the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (base-catalyzed reactions are often faster).
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solid powder at a high temperature (e.g., 105°C) and in solution at 60-80°C.
-
Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [9]3. Time Points: Sample at various time points (e.g., 2, 8, 24 hours).
-
-
Quenching: Neutralize the acid/base samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS), to separate and identify the parent compound and any degradants. The goal is to achieve 5-20% degradation.
Self-Validation: The analytical method is considered "stability-indicating" if it can resolve all degradation peaks from the parent peak and from each other, demonstrating specificity.
Diagram: Potential Degradation Pathways
Caption: Hypothesized degradation pathways under stress conditions.
Table 3: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation of Parent | Major Degradants Observed | Potential Pathway |
| 0.1 M HCl, 80°C, 8h | ~15% | M+H = 152, M+H = 155 | Acid-catalyzed hydrolysis of the benzylic C-N bond. |
| 0.1 M NaOH, RT, 4h | ~25% | M+H = 152, M+H = 155 | Base-catalyzed hydrolysis of the benzylic C-N bond. |
| 3% H₂O₂, RT, 24h | ~8% | M+H = 273 | Reduction of the nitro group to an amino group. |
| Light (ICH Q1B) | ~5% | Minor unknown peaks | Photolytic degradation, specific pathway requires further elucidation. |
| Heat (105°C, solid) | < 2% | No significant degradation | The solid form appears thermally stable. |
Formulation Strategies for Enhancement
Given the predicted BCS Class II characteristics (low solubility, high permeability), formulation strategies will be key to achieving adequate bioavailability. [10]
-
Salt Formation: The presence of the benzoic acid group makes salt formation an excellent primary strategy. [4]Screening various pharmaceutically acceptable counterions (e.g., sodium, potassium, tromethamine) can identify a stable, crystalline salt with significantly improved aqueous solubility and dissolution rate.
-
pH Modification: For liquid formulations, buffering the solution to a pH > 6 will maintain the compound in its soluble ionized form. For solid dosage forms, incorporating alkalizing excipients can create a high-pH microenvironment around the dissolving particle, promoting dissolution.
-
Amorphous Solid Dispersions (ASDs): If a stable, soluble salt cannot be identified, formulating the compound in an amorphous state by dispersing it within a polymer matrix (e.g., HPMC-AS, PVP) can be highly effective. [11]ASDs can achieve a supersaturated state in vivo, significantly enhancing absorption. [12][13]* Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation. This is often a complementary strategy used with crystalline forms.
Conclusion and Recommendations
This compound is a promising but challenging new chemical entity. Its solubility is fundamentally limited at low pH but increases substantially at neutral to basic pH, a characteristic that can be exploited in formulation design. The primary chemical liability appears to be the hydrolytic cleavage of the benzylic C-N bond under both acidic and basic conditions. The solid state is robust against thermal degradation.
The recommended path forward involves:
-
Definitive Solubility Profiling: Complete the thermodynamic pH-solubility profile to confirm the pKa and solubility limits.
-
Salt Screening: Initiate a comprehensive salt screening campaign to identify a stable, crystalline salt with optimal physicochemical properties.
-
Degradant Identification: Elucidate the structures of the major degradants observed in forced degradation studies to understand the risk profile.
-
Prototype Formulation: Develop prototype formulations based on the most promising strategy (e.g., a sodium salt formulation or an amorphous solid dispersion) to enable early in vivo pharmacokinetic studies.
By systematically addressing these solubility and stability challenges, the development of this compound can proceed on a solid scientific foundation, maximizing its potential for clinical success.
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ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). Retrieved from AMSbiopharma website. [9]2. FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). Retrieved from ECA Academy website. [14]3. ICH. (2003). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Retrieved from ICH website. [15]4. European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA website. [16]5. RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from RAPS website. [17]6. Chemistry For Everyone. (2025). What Is A Nitro Functional Group? - Chemistry For Everyone. Retrieved from YouTube. [2]7. MedCrave online. (2016). Forced Degradation Studies. [5]8. World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [10]9. Pharma Stability. (2025). Designing Forced Degradation for Nitrosamine-Risk Drug Products. [7]10. SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [3]11. Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [12]12. Benchchem. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6. [18]13. Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [19]14. PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. 15. ECHEMI. (n.d.). Buy 3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE Different Grade from Amitychem. [20]16. ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [11]17. ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [13]18. Zhang, X., Chen, J., Hu, J., & Sun, B. (2021). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [21]19. PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. [22]20. PubChem. (n.d.). 3,5-Dimethyl-4-nitropyrazole. [23]21. Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [6]22. PMC. (2020). A Walk through Recent Nitro Chemistry Advances. 23. BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [8]24. Wikipedia. (n.d.). Nitro compound. [24]25. Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. [25]26. PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [26]27. PMC. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [27]28. Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [28]29. ResearchGate. (2021). The solubility of benzoic acid in seven solvents. [29]30. ChemicalBook. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole. [30]31. IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [31]32. Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [32]33. PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [33]34. MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [34]35. ResearchGate. (2025). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
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A Technical Guide to the Therapeutic Targets of Pyrazole Compounds
Abstract
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its synthetic accessibility and its ability to serve as a versatile framework in a multitude of clinically important drugs.[1][2] This guide provides an in-depth technical exploration of the key therapeutic targets modulated by pyrazole-containing compounds. We will delve into the molecular mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used to identify and validate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the pyrazole core in designing next-generation therapeutics.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone of modern drug design. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions within the binding sites of diverse biological targets.[3] This versatility has led to the development of pyrazole-containing drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, and anti-obesity agents.[1][4]
This guide will systematically explore the major classes of protein targets for pyrazole compounds, focusing on enzymes, G-protein coupled receptors (GPCRs), and protein kinases. We will dissect the mechanism of action for landmark drugs and provide detailed, field-proven protocols for characterizing these interactions in a drug discovery setting.
Major Classes of Therapeutic Targets
The biological activity of pyrazole derivatives is incredibly diverse, a testament to the scaffold's ability to be chemically modified to achieve high affinity and selectivity for various protein targets.
Enzymes: Precision Inhibition
Pyrazole compounds have proven to be highly effective enzyme inhibitors, often achieving their therapeutic effect by blocking the active site of enzymes crucial to disease pathology.
Perhaps the most well-known pyrazole-based drug is Celecoxib (Celebrex) , a selective nonsteroidal anti-inflammatory drug (NSAID).[5]
-
Mechanism of Action: Celecoxib's therapeutic effects—analgesic, anti-inflammatory, and antipyretic—stem from its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin precursors.[7][8] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation and is responsible for synthesizing the prostaglandins that mediate pain and swelling.[7][9] Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, binds to a hydrophilic pocket near the active site of COX-2, an interaction that contributes to its ~10-20 fold selectivity over COX-1.[5] This selectivity allows it to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5][7]
-
Signaling Pathway Inhibition: By inhibiting COX-2, Celecoxib effectively blocks the production of pro-inflammatory prostaglandins like PGE2, thereby dampening the inflammatory cascade.
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Methodological & Application
Topic: Comprehensive Analytical Characterization of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a detailed, multi-faceted guide for the analytical characterization of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid (CAS: 400752-48-9), a heterocyclic compound incorporating three key functional moieties: a substituted pyrazole, a nitroaromatic system, and a benzoic acid. For researchers in pharmaceutical development, the rigorous and unambiguous characterization of such molecules is paramount for ensuring identity, purity, stability, and, ultimately, safety and efficacy. This document outlines a suite of orthogonal analytical techniques, presenting not just protocols but the underlying scientific rationale for methodological choices. The methods described herein are grounded in established pharmacopeial standards and regulatory guidelines to ensure data integrity and trustworthiness.
Introduction and Molecular Overview
This compound is a structurally complex molecule with potential applications as a building block in medicinal chemistry or as an active pharmaceutical ingredient (API) in its own right. Its characterization presents a unique set of analytical challenges and opportunities arising from its distinct chemical features:
-
Chromatographic Behavior: The presence of both a weakly basic pyrazole ring and an acidic carboxylic acid group makes its retention behavior highly dependent on the mobile phase pH.
-
Spectroscopic Signature: The molecule possesses multiple chromophores (nitro-pyrazole, benzoic acid), a distinct set of functional groups for infrared analysis, and a unique proton and carbon environment for NMR-based structural elucidation.
-
Solid-State Properties: As with any potential API, its thermal stability, melting point, and decomposition profile are critical quality attributes.
This guide provides a comprehensive analytical workflow designed to provide a full characterization profile of the molecule.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₃N₃O₄ |
| Molecular Weight | 291.26 g/mol |
| CAS Number | 400752-48-9 [1] |
| Canonical SMILES | CC1=NN(C(=C1N(=O)=O)C)CC2=CC(=CC=C2)C(=O)O |
| Predicted LogP | 2.5 - 3.0 |
| pKa (Acidic) | ~4.0 (Carboxylic Acid) |
| pKa (Basic) | ~2.0 (Pyrazole) |
Integrated Analytical Workflow
A robust characterization relies on the convergence of data from multiple, independent analytical techniques. The workflow below illustrates the logical progression from purity assessment and quantification to definitive structural confirmation and solid-state analysis.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and potency of pharmaceutical compounds. For this molecule, a reverse-phase stability-indicating method is required.
Principle and Methodological Rationale
The goal is to develop a method that separates the main compound from any process impurities or potential degradants.
-
Stationary Phase: A C18 (octadecylsilane) column is the first choice due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds. The aromatic rings and alkyl groups of the target molecule will interact well with this phase. * Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is necessary to elute a wide range of potential impurities. [2][3] * pH Control: The carboxylic acid moiety (pKa ~4) requires a buffered mobile phase to ensure consistent retention and peak shape. Setting the pH to ~3.0 (e.g., with a phosphate or formate buffer) will fully protonate the carboxyl group, maximizing its retention on the C18 column and preventing peak tailing. * Detection: The compound's aromatic rings and nitro group act as strong chromophores, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal detection wavelength (λmax), predicted to be around 254 nm. [4][5]
Detailed HPLC Protocol
This protocol is a starting point and must be validated according to ICH Q2(R1) guidelines. [6][7][8][9]
Caption: Step-by-step experimental workflow for HPLC analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | Acidic modifier to protonate the carboxyl group. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | PDA at 254 nm | Wavelength where nitroaromatic compounds strongly absorb. [5] |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance must be verified according to standards like USP General Chapter <621>. [2][10][11][12][13]
| SST Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Precision (%RSD) | ≤ 1.0% for 5 replicate injections | Confirms system reproducibility. |
| Resolution (Rs) | > 2.0 between analyte and closest peak | Ensures baseline separation from impurities. |
Spectroscopic Structural Elucidation
Mass Spectrometry (MS)
Principle: MS provides the exact molecular weight and fragmentation data, which serves as a definitive confirmation of identity. Electrospray ionization (ESI) is ideal for this molecule due to the presence of ionizable acidic and basic sites.
Protocol:
-
Sample Preparation: Infuse a dilute solution (~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly or analyze the eluent from the HPLC system (LC-MS).
-
Instrumentation: ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Analysis Mode: Scan in both positive and negative ion modes.
-
Positive Mode ([M+H]⁺): Expected m/z = 292.0928. Protonation will likely occur on a pyrazole nitrogen.
-
Negative Mode ([M-H]⁻): Expected m/z = 290.0782. Deprotonation will occur at the carboxylic acid.
-
Expected Fragmentation:
Caption: Predicted major fragmentation pathways in negative ion ESI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide the definitive carbon-hydrogen framework of the molecule, confirming atom connectivity and isomeric structure. [14][15][16][17][18][19] Protocol:
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale for Solvent Choice: DMSO-d₆ is used because it will solubilize the compound and, importantly, allow for the observation of the exchangeable carboxylic acid proton (-COOH).
Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆, reference TMS):
| ¹H NMR Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | ¹³C NMR Assignment | Predicted Shift (δ, ppm) |
| -COOH | ~13.0 | Broad Singlet | 1H | C=O (acid) | ~167 |
| Aromatic-H (C2, C4, C5, C6) | 7.5 - 8.2 | Multiplet | 4H | Aromatic C-H | 128 - 132 |
| -CH₂- (Methylene bridge) | ~5.6 | Singlet | 2H | Aromatic C-q | 135 - 145 |
| -CH₃ (Pyrazole C5) | ~2.5 | Singlet | 3H | Pyrazole C-NO₂ | ~148 |
| -CH₃ (Pyrazole C3) | ~2.3 | Singlet | 3H | Pyrazole C3, C5 | ~140, ~150 |
| -CH₂- | ~50 | ||||
| -CH₃ | ~11, ~13 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR identifies the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. [20]It is an excellent technique for rapid identity confirmation.
Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, requiring no sample prep, or prepare a KBr pellet.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Characteristic FTIR Absorption Bands:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Description |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very Broad, Strong |
| ~3100 | C-H Stretch | Aromatic | Medium, Sharp |
| ~2950 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium, Sharp |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid Dimer | Strong, Sharp |
| 1550 - 1510 | N-O Asymmetric Stretch | Nitro Group | Very Strong [21][22][23] |
| 1360 - 1330 | N-O Symmetric Stretch | Nitro Group | Strong [21][22][23] |
| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium |
Thermal Analysis for Solid-State Characterization
Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of a potential drug substance. [24][25][26][27][28]DSC measures heat flow to detect thermal events like melting, while TGA measures weight loss as a function of temperature to assess thermal stability. [26][27] Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrumentation: A simultaneous TGA/DSC instrument is efficient.
-
Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 400 °C (or higher if needed).
-
Atmosphere: Nitrogen purge gas (20-50 mL/min) to prevent oxidative degradation.
-
Interpretation of Results:
-
DSC Thermogram: An endothermic peak will indicate the melting point (Tm) of the crystalline solid. The sharpness of the peak can provide an initial indication of purity.
-
TGA Thermogram: A stable baseline followed by a sharp drop in weight indicates the onset of thermal decomposition. The absence of significant weight loss before the melting point suggests the material is anhydrous and not a solvate. [24]
Conclusion
The analytical characterization of this compound requires a multi-technique, orthogonal approach. The protocols and rationales detailed in this application note provide a robust framework for researchers. HPLC-UV establishes purity and concentration. A combination of high-resolution MS, NMR, and FTIR provides unambiguous structural confirmation. Finally, DSC and TGA define the critical solid-state thermal properties. Adherence to these scientifically-grounded methods, within a framework of system suitability and method validation, will ensure the generation of reliable and defensible data essential for any stage of drug development.
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The Pyrazole Scaffold: A Versatile Tool in Modern Medicinal Chemistry - Application Notes and Protocols
Introduction: The Privileged Status of Pyrazoles in Drug Discovery
Substituted pyrazoles represent a cornerstone in the edifice of medicinal chemistry. This five-membered heterocyclic ring system, containing two adjacent nitrogen atoms, is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets with high affinity and specificity. The unique electronic properties of the pyrazole ring, including its capacity for hydrogen bonding, dipole-dipole interactions, and π-π stacking, make it an ideal framework for the design of novel therapeutic agents.[1][2][3]
The versatility of the pyrazole core is evidenced by its presence in a diverse range of clinically approved drugs, from the anti-inflammatory agent celecoxib to the erectile dysfunction medication sildenafil.[4][5] The broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties, continues to fuel intensive research in this area.[1][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of substituted pyrazoles. We will delve into the synthetic protocols for creating these valuable compounds, detail methods for their biological evaluation, and explore the underlying mechanisms of action that drive their therapeutic effects.
Part 1: Synthesis of a Key Substituted Pyrazole - The Case of Celecoxib
The synthesis of substituted pyrazoles can be achieved through various synthetic routes, with the Knorr pyrazole synthesis and its modifications being a widely employed and robust method.[6] This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] To illustrate this, we will detail the synthesis of Celecoxib, a selective COX-2 inhibitor and a blockbuster drug. The synthesis proceeds in two main steps: a Claisen condensation to form a key β-diketone intermediate, followed by a cyclocondensation to construct the pyrazole ring.[6][7]
Experimental Workflow: Synthesis of Celecoxib
Caption: Synthetic workflow for Celecoxib.
Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
This protocol outlines the Claisen condensation to form the β-diketone intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4'-Methylacetophenone | 134.18 | 50 g | 0.373 mol |
| Ethyl trifluoroacetate | 142.08 | 63.58 g | 0.447 mol |
| 30% Sodium methoxide in methanol | 54.02 | 80.6 g | 0.447 mol |
| Toluene | - | 250 mL | - |
| 10% Hydrochloric acid | - | 200 mL | - |
Procedure:
-
To a solution of 4'-methylacetophenone in toluene, add the 30% methanolic sodium methoxide solution.
-
Add ethyl trifluoroacetate to the mixture at 25-30 °C.
-
Raise the temperature of the reaction mixture to 55-60 °C and stir for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 20-25 °C.
-
Wash the reaction mixture with 10% aqueous hydrochloric acid.
-
Separate the organic layer and concentrate it under reduced pressure at 50-55 °C to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione as an oily mass.[8]
Protocol 2: Synthesis of Celecoxib
This protocol describes the final cyclocondensation step to yield Celecoxib.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione | 230.18 | 40 g |
| 4-Hydrazinylbenzenesulfonamide hydrochloride | 224.66 | 42.2 g |
| Methanol | - | 860 mL |
Procedure:
-
In a suitable reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione, 4-hydrazinylbenzenesulfonamide hydrochloride, and methanol.[6]
-
Heat the mixture to 65°C and stir for 10 hours.[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 25-30°C.
-
Remove the solvent completely under vacuum to yield crude Celecoxib.[6]
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/heptane.[7]
Part 2: Biological Evaluation of Substituted Pyrazoles
The vast therapeutic potential of substituted pyrazoles necessitates robust and reliable biological evaluation methods. The choice of assay is dictated by the intended therapeutic application. Given the prominence of pyrazoles as anti-inflammatory and anticancer agents, we will detail a protocol for an in vitro cyclooxygenase (COX) inhibition assay and provide a summary of a cytotoxicity assay for anticancer screening.
Mechanism of Action: COX-2 Inhibition by Celecoxib
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][4][9] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][7] By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a better gastrointestinal safety profile compared to non-selective NSAIDs.[1][7]
Caption: Celecoxib's COX-2 inhibition pathway.
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This fluorometric assay is a reliable method for determining the inhibitory activity and selectivity of pyrazole compounds against COX-1 and COX-2.[10][11]
Materials and Reagents:
| Reagent | Source |
| Human recombinant COX-1 and COX-2 enzymes | Commercially available |
| Arachidonic acid (substrate) | Commercially available |
| COX Assay Buffer | Commercially available kit |
| COX Probe (in DMSO) | Commercially available kit |
| Test pyrazole compounds and Celecoxib (positive control) | Synthesized/Purchased |
Procedure:
-
Preparation of Reagents: Prepare working solutions of the test compounds and Celecoxib in a suitable solvent (e.g., DMSO). Prepare the reaction mix containing COX Assay Buffer and COX Probe as per the kit manufacturer's instructions.[11]
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the COX-1 or COX-2 enzyme solution. Add the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (Celecoxib). Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[11]
-
Fluorometric Measurement: Immediately measure the fluorescence intensity kinetically for 5-10 minutes using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).[11] The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[10]
Expected Results:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | >100 | 0.04 | >2500 |
| Pyrazole Derivative 5u | 134.12 | 1.79 | 74.92 |
| Pyrazole Derivative 5s | 182.23 | 2.51 | 72.95 |
| Pyrazole Derivative 5r | 155.12 | 2.41 | 64.40 |
| Pyrazole Derivative 5t | 102.34 | 4.61 | 22.21 |
| (Data adapted from reference[12]) |
Application Note: Anticancer Activity of Substituted Pyrazoles
Numerous substituted pyrazoles have demonstrated significant anticancer activity against a variety of cancer cell lines.[3][13][14] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[15] A common preliminary screening method to assess the anticancer potential of novel pyrazole compounds is the in vitro cytotoxicity assay, such as the MTT assay.
Protocol 4: In Vitro Cytotoxicity (MTT) Assay - A Brief Overview
-
Cell Seeding: Plate human cancer cells (e.g., A549 - lung cancer, HCT-116 - colon cancer, SK-MEL-28 - melanoma) in a 96-well plate and allow them to adhere overnight.[5][16]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.[2][16]
-
Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[2]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Representative Anticancer Activity of Substituted Pyrazoles:
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | SK-MEL-28 (Melanoma) | 3.46 | [5] |
| Compound 19 | A2780 (Ovarian) | 8.57 | [13] |
| Compound 30 | A2780 (Ovarian) | 8.14 | [13] |
| Compound 32 | A2780 (Ovarian) | 8.63 | [13] |
| L2 | CFPAC-1 (Pancreatic) | 61.7 | [3] |
| L2 | PANC-1 (Pancreatic) | 104.7 | [3] |
Conclusion and Future Perspectives
Substituted pyrazoles undeniably hold a privileged position in medicinal chemistry, offering a versatile and effective scaffold for the development of novel therapeutics. The synthetic accessibility and the wide range of achievable biological activities make them an attractive starting point for drug discovery programs. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize and evaluate new pyrazole derivatives. As our understanding of the intricate cellular signaling pathways deepens, the rational design of next-generation pyrazole-based drugs with enhanced potency, selectivity, and safety profiles will continue to be a vibrant and fruitful area of research.
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- Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Applic
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- Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl)
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Application Notes & Protocols: Elucidating the Mechanism of Action for 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive, multi-phase strategic framework for elucidating the mechanism of action (MoA) of the novel small molecule, 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid (herein referred to as Compound X). Given the broad spectrum of biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and enzyme inhibitory functions, a systematic and unbiased approach is critical to accurately define its molecular target(s) and downstream cellular effects. This guide details a logical progression of experiments, from broad, unbiased target identification to specific, hypothesis-driven validation and pathway analysis. Each section explains the scientific rationale behind the chosen methodologies, provides detailed, field-proven protocols, and offers insights into data interpretation, ensuring a scientifically rigorous investigation.
Introduction: The Imperative of MoA Studies for Novel Pyrazoles
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated a wide range of pharmacological activities. Compound X, featuring a dimethyl-nitropyrazole moiety linked to a benzoic acid, presents a unique chemical architecture that warrants a thorough investigation into its biological activity. A definitive understanding of a compound's MoA is fundamental to drug development. It informs lead optimization, predicts potential on-target and off-target effects, facilitates the discovery of biomarkers for patient stratification, and is a critical component of the regulatory submission package.
This document outlines a robust, three-phase workflow designed to deconstruct the MoA of Compound X. The strategy is built on principles of scientific integrity, beginning with an unbiased search for the molecular target and progressively narrowing the focus to validate the interaction and characterize its functional consequences.
Phase 1: Unbiased Target Identification & Deconvolution
The initial and most critical phase is to identify the primary molecular target(s) of Compound X without preconceived bias. Phenotypic screening may reveal a cellular effect, but it does not identify the direct interacting protein. We will employ parallel strategies to cast a wide net for potential binding partners.
Strategy 1.1: Affinity Chromatography coupled with Mass Spectrometry (MS)
Scientific Rationale: This classic chemical proteomics approach physically isolates binding partners of Compound X from a complex biological sample (e.g., cell lysate).[1][2] By immobilizing the compound on a solid support, proteins with sufficient affinity will be captured and can subsequently be identified by high-resolution mass spectrometry. This method provides direct evidence of a physical interaction.[1][2]
Experimental Workflow Diagram:
Caption: Workflow for Affinity Chromatography-MS.
Protocol: Affinity Chromatography
-
Synthesis: Synthesize an analog of Compound X with a functionalized linker (e.g., a terminal amine or carboxyl group) suitable for covalent coupling. The linker should be placed at a position that minimizes interference with potential protein binding sites (e.g., the para-position of the benzoic acid).
-
Immobilization: Covalently couple the linker-modified Compound X to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads (mock-coupled) to identify non-specific binders.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line or an immune cell line, depending on any prior phenotypic data). Clarify the lysate by high-speed centrifugation.
-
Incubation: Incubate the lysate with the Compound X-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer containing a mild detergent to remove proteins that bind non-specifically.
-
Elution: Elute specifically bound proteins by competitive elution with a high concentration of free, unmodified Compound X. Alternatively, use a denaturing elution buffer (e.g., SDS-PAGE loading buffer).
-
Protein Identification: Separate the eluted proteins by 1D SDS-PAGE. Excise protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS analysis.[1]
Strategy 1.2: Genetic Screening Platforms
Scientific Rationale: Genetic approaches, such as CRISPR-based screens, can identify genes that are essential for a compound's activity.[3] If Compound X causes cell death or inhibits proliferation, a genome-wide CRISPR knockout screen can identify genes whose loss confers resistance. The target protein is often among the top hits.[3]
Experimental Workflow Diagram:
Caption: Quantitative phosphoproteomics workflow.
Protocol: Phosphoproteomics
-
Cell Treatment: Treat cells with Compound X at a concentration known to engage the target (e.g., 10x cellular IC50) for a short duration (e.g., 1-2 hours). Include a vehicle control.
-
Sample Preparation: Lyse the cells, digest proteins into peptides with trypsin, and enrich for phosphopeptides using methods like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC). [4][5]3. LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer. Use a quantitative proteomics strategy (e.g., label-free quantification or tandem mass tags - TMT) to compare phosphopeptide abundance between treated and control samples.
-
Data Analysis: Identify phosphosites that are significantly downregulated upon treatment with Compound X. Use bioinformatics tools to map these phosphosites to known signaling pathways and to perform kinase substrate motif analysis to confirm if the observed changes are consistent with inhibition of the target kinase. [6]
Hypothesis B: Compound X is a Phosphodiesterase (PDE) Inhibitor
Scientific Rationale: Some pyrazole derivatives are known to inhibit PDEs, enzymes that degrade cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of a PDE would lead to an increase in intracellular cyclic nucleotide levels, affecting downstream signaling.
Protocol 3B.1: In Vitro PDE Activity Assay
-
Assay Principle: Utilize a commercially available PDE activity assay kit. These kits typically measure the conversion of cAMP or cGMP to AMP or GMP. [7][8][9][10][11]2. Assay Procedure:
-
Incubate the recombinant target PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of Compound X.
-
Stop the reaction and add detection reagents.
-
Measure the output signal (e.g., fluorescence, luminescence).
-
-
IC50 Calculation: Calculate the IC50 value as described for the kinase assay.
Protocol 3B.2: Cellular cAMP/cGMP Measurement
Scientific Rationale: If Compound X inhibits a PDE in cells, it should cause an accumulation of the corresponding cyclic nucleotide. This can be measured using sensitive immunoassays.
Protocol: Cellular cAMP Assay
-
Cell Culture and Stimulation: Plate cells in a multi-well format. Pre-treat the cells with a range of concentrations of Compound X for 15-30 minutes.
-
Pathway Activation: Stimulate the cells with an agent known to increase cAMP production (e.g., Forskolin, which activates adenylyl cyclase).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive ELISA or a homogenous time-resolved fluorescence (HTRF) assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of Compound X. A dose-dependent increase in cAMP confirms cellular PDE inhibition.
Protocol 3B.3: Reporter Gene Assay for CREB Pathway
Scientific Rationale: Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). A reporter gene assay can be used to measure this downstream transcriptional activation. [12][13][14][15][16] Protocol: CRE-Luciferase Reporter Assay
-
Transfection: Transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple cAMP Response Elements (CREs). Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with Compound X at various concentrations.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A dose-dependent increase in the normalized luciferase activity indicates activation of the cAMP-PKA-CREB signaling axis.
Conclusion: Synthesizing a Coherent Mechanism of Action
The successful execution of this three-phase plan will yield a comprehensive dataset to build a robust MoA model for this compound. The unbiased methods in Phase 1 will identify high-confidence candidate targets. The biophysical and cellular engagement assays in Phase 2 will confirm a direct and specific interaction. Finally, the functional assays in Phase 3 will elucidate the downstream consequences of this interaction, connecting the molecular binding event to a measurable cellular response. This integrated approach ensures a high degree of scientific rigor and provides the critical insights necessary to advance Compound X through the drug discovery and development pipeline.
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Application Notes & Protocols for Evaluating the Biological Efficacy of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them privileged scaffolds in modern medicinal chemistry. This comprehensive guide provides an in-depth framework and detailed, field-proven protocols for evaluating the biological efficacy of novel pyrazole derivatives. We move beyond a simple listing of steps to explain the scientific rationale behind experimental choices, ensuring that each protocol functions as a self-validating system. This document is structured to guide researchers through a logical progression of assays, from initial in vitro screening to more complex cellular and in vivo models, covering key therapeutic areas including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. Furthermore, we integrate essential early-stage ADME-Tox profiling to ensure that efficacy is assessed in the context of drug-like properties.
Foundational Principles: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a cornerstone for the design of numerous therapeutic agents.[1] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a multitude of biological targets.[2] Notable examples of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban, underscore the therapeutic potential of this scaffold.[2]
The evaluation of new pyrazole derivatives, therefore, requires a multi-faceted approach. The initial assessment should be guided by the intended therapeutic application, followed by a systematic progression of assays to build a comprehensive biological profile of the compound.
Anti-Inflammatory Activity Evaluation
Chronic inflammation is implicated in a wide range of diseases, and many pyrazole derivatives have been specifically designed as anti-inflammatory agents, often by targeting the cyclooxygenase (COX) enzymes.[3]
Workflow for Anti-Inflammatory Evaluation
Caption: Workflow for assessing the anti-inflammatory potential of pyrazole derivatives.
In Vitro Protocol: COX-1/COX-2 Isozyme-Specific Inhibition Assay
Rationale: The primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes. Differentiating between COX-1 and COX-2 inhibition is critical, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects. This fluorometric or colorimetric assay provides a direct measure of an inhibitor's potency and selectivity.
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[4]
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a solution of a fluorometric or colorimetric probe and heme.
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare serial dilutions of the test pyrazole derivative and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add Assay Buffer, heme, and either COX-1 or COX-2 enzyme.[5]
-
For background wells, use heat-inactivated enzyme.[5]
-
Add the test compound dilutions or positive control to the enzyme wells.
-
Incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.
-
Stop the reaction and measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme-only control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value for both COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a classic and highly reproducible model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory compounds.[6][7] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema.[8]
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Divide animals into groups (n=6-8): Vehicle control, positive control (e.g., Indomethacin), and test pyrazole derivative groups at various doses.
-
-
Dosing and Edema Induction:
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[9]
-
Measure the initial paw volume (V₀) of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[6]
-
-
Paw Volume Measurement:
-
Data Analysis:
-
Calculate the edema volume (Vₜ - V₀) for each animal at each time point.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Anticancer Activity Evaluation
Pyrazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases, disruption of microtubule function, and induction of apoptosis.[10][11][12]
Workflow for Anticancer Evaluation
Caption: A multi-step workflow for assessing the anticancer properties of pyrazole derivatives.
In Vitro Protocol: MTT Cell Viability Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] It is a robust, high-throughput method for initial screening of the cytotoxic potential of pyrazole derivatives against various cancer cell lines.[14]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole derivative in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against compound concentration using non-linear regression.
-
In Vitro Protocol: Apoptosis and Cell Cycle Analysis by Flow Cytometry
Rationale: To understand the mechanism of cytotoxicity, it is crucial to determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest. Annexin V/Propidium Iodide (PI) staining distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] PI staining of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[11]
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the pyrazole derivative at its IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells.
-
-
Annexin V/PI Staining for Apoptosis:
-
PI Staining for Cell Cycle Analysis:
-
Data Analysis:
-
For apoptosis, quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
For cell cycle, quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
In Vivo Protocol: Human Cancer Xenograft Model
Rationale: To evaluate the in vivo antitumor efficacy of a lead pyrazole derivative, a xenograft model using immunocompromised mice is the gold standard.[20][21] This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.
Protocol:
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound, vehicle control, and a positive control (e.g., a standard chemotherapy agent) via an appropriate route (e.g., oral gavage, i.p. injection) according to a predetermined schedule.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[23]
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups.
-
Perform statistical analysis to determine the significance of the observed antitumor effects.
-
Antimicrobial Activity Evaluation
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities.
In Vitro Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[24] This method follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[25][26]
Protocol:
-
Preparation of Antimicrobial Agent and Inoculum:
-
Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[27]
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).[24]
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[24]
-
Neuroprotective Activity Evaluation
Pyrazole derivatives are being investigated for the treatment of neurodegenerative diseases like Alzheimer's, in part due to their potential to inhibit key enzymes such as acetylcholinesterase (AChE).[2]
In Vitro Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Rationale: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Ellman's method is a simple and reliable colorimetric assay to screen for AChE inhibitors.
Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare solutions of AChE enzyme, acetylthiocholine iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare serial dilutions of the test pyrazole derivative and a positive control (e.g., Donepezil).
-
-
Assay Procedure (96-well plate format):
-
Add buffer, DTNB, and the test compound or control to the wells.
-
Add the AChE enzyme and pre-incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Early-Stage ADME-Tox Profiling
Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a compound early in the discovery process is crucial to avoid late-stage failures.
In Vitro Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA is a high-throughput, cell-free assay that predicts the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.[28][29][30]
Protocol:
-
Plate Preparation:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[31]
-
An acceptor plate is filled with buffer.
-
-
Assay Procedure:
-
Add the test compound solution to the donor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.[32]
-
-
Data Analysis:
-
Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the apparent permeability coefficient (Papp).
-
In Vitro Protocol: Liver Microsomal Stability Assay
Rationale: This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[33][34] It provides an early indication of a compound's potential hepatic clearance.
Protocol:
-
Reaction Setup:
-
Time-Course Analysis:
-
Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[33]
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
From the slope of the linear regression, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[35]
-
Data Summary and Interpretation
To facilitate the comparison of different pyrazole derivatives, all quantitative data should be summarized in a structured format.
Table 1: Example Data Summary for Pyrazole Derivatives
| Compound ID | Target/Assay | IC50 / MIC (µM) | % Inhibition @ Conc. | In Vivo Efficacy (Model) | Papp (10⁻⁶ cm/s) | t½ (min, HLM) |
| PYR-001 | COX-2 | 0.15 | 95% @ 1 µM | 65% Edema reduction @ 10 mg/kg (Carrageenan) | 5.2 | 45 |
| PYR-002 | VEGFR-2 | 0.08 | 98% @ 0.5 µM | 72% TGI @ 20 mg/kg (HeLa Xenograft) | 2.1 | >60 |
| PYR-003 | S. aureus | 2.5 | N/A | Not Tested | 8.9 | 25 |
| PYR-004 | AChE | 0.5 | 88% @ 2 µM | Not Tested | 1.5 | 55 |
Conclusion
This guide provides a robust and scientifically grounded framework for the comprehensive biological evaluation of novel pyrazole derivatives. By systematically applying these detailed protocols, researchers can effectively characterize the efficacy, mechanism of action, and drug-like properties of their compounds. This structured approach, which integrates in vitro screening, mechanistic studies, in vivo validation, and early ADME-Tox profiling, is essential for identifying promising lead candidates and advancing them through the drug discovery pipeline.
References
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Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
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NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
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Bio-protocol. (2025). The in vivo xenograft tumor models. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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NIH. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]
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CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]
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Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]
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Journal of Cancer Prevention. (n.d.). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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NIH. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]
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Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Application Note & Protocols: A Phenotypic Screening Approach for 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid, a novel compound with an uncharacterized biological target. In the absence of a known molecular target, a phenotypic screening cascade is the most logical and effective strategy in early drug discovery.[1] This approach prioritizes the identification of a compound's effect on whole-cell physiology, providing a holistic view of its potential therapeutic action or toxicity.[1][2] We present a tiered workflow beginning with a primary screen to assess broad cytotoxic effects, followed by a secondary mechanistic assay to investigate the induction of apoptosis. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and the scientific rationale behind key experimental choices.
Introduction: The Rationale for Phenotypic Screening
This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor effects.[3][4] When the specific mechanism of action for a new chemical entity is unknown, a target-based assay is not feasible. Therefore, we employ a phenotypic drug discovery (PDD) approach, which makes no assumptions about a specific target but instead measures the compound's influence on the overall output of a biological system.[1]
Our proposed workflow is designed to first answer a critical question: Does this compound impact cell viability? If so, at what concentration? A subsequent investigation then aims to elucidate how the compound elicits this effect. This tiered approach ensures a cost-effective and logical progression from a general observation to a more specific mechanistic hypothesis.
Screening Cascade Overview
The following diagram illustrates the proposed experimental workflow, moving from broad primary screening to a more focused secondary assay.
Figure 1: A tiered assay development workflow for compound characterization.
Primary Screening: Cell Viability Assessment via MTT Assay
The initial step is to determine if this compound exhibits cytotoxicity and to establish a dose-response relationship. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6][7] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[8]
Principle of the MTT Assay
Figure 2: The core principle of the MTT cell viability assay.
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol is optimized for adherent cells cultured in a 96-well plate format.
A. Materials and Reagents
-
Cell Line: A cancer cell line relevant to the potential therapeutic area (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma).
-
Compound Stock: 10 mM stock of this compound in DMSO.
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store protected from light at 4°C.[7][8]
-
Solubilization Solution: 10% SDS in 0.01 M HCl.[9]
-
Positive Control: Doxorubicin or Staurosporine (10 mM stock in DMSO).
-
Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate spectrophotometer.
B. Experimental Procedure
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Rationale: A 24-hour adherence period ensures cells are in a healthy, exponential growth phase before compound exposure.[10]
-
-
Compound Preparation & Treatment:
-
Prepare a serial dilution of the test compound in culture medium. A common starting range is from 100 µM down to 0.1 µM.
-
Also prepare dilutions for the positive control (e.g., Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include "cells only" (untreated) and "medium only" (blank) controls.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.
-
Rationale: The incubation period should be sufficient to observe a biological effect. 48 or 72 hours are common endpoints for cytotoxicity studies.[11]
-
-
MTT Addition:
-
After incubation, carefully remove the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[8]
-
Rationale: Serum can contain dehydrogenases that may lead to background signal; using serum-free medium minimizes this interference.[6]
-
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization: Add 100 µL of Solubilization Solution to each well.[9] Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure all formazan crystals are fully dissolved.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][8]
C. Data Analysis & Interpretation
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Dose-Response Curve: Plot % Viability against the log concentration of the compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description |
| IC₅₀ | The half-maximal inhibitory concentration. A lower IC₅₀ indicates higher potency. |
| Vehicle Control | Represents 100% cell viability. |
| Positive Control | Confirms the assay is working and cells are responsive to a known cytotoxic agent. |
| Z'-factor | For HTS, a value > 0.5 indicates a robust and reliable assay. |
Secondary Screening: Apoptosis Assessment via Caspase-3/7 Assay
If the primary screen reveals dose-dependent cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of apoptosis is the activation of executioner caspases, particularly Caspase-3 and Caspase-7.[12] We recommend a luminogenic "add-mix-measure" assay for its high sensitivity and simplicity.
Principle of the Caspase-Glo® 3/7 Assay
These assays utilize a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active Caspase-3 and Caspase-7.[13][14] This cleavage releases aminoluciferin, which is then consumed by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample.[13]
Figure 3: Principle of a luminogenic Caspase-3/7 assay.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This protocol is designed for a 96-well plate format and is based on commercially available kits like Promega's Caspase-Glo® 3/7.
A. Materials and Reagents
-
Cell Line, Compound Stock, Culture Medium: As described in Protocol 1.
-
Caspase-Glo® 3/7 Assay System: Contains Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate.
-
Positive Control: Staurosporine or Etoposide (known inducers of apoptosis).
-
Equipment: White-walled, clear-bottom 96-well plates (for luminescence), multichannel pipette, incubator, plate-reading luminometer.
B. Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at the same density as the MTT assay (100 µL/well). Incubate for 24 hours.
-
Rationale: White walls maximize the luminescent signal and prevent crosstalk between wells.
-
Treat cells with a serial dilution of the test compound for a predetermined time point (e.g., 24 hours). The concentration range should be centered around the IC₅₀ value determined from the MTT assay.
-
Include vehicle and positive controls.
-
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[13]
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well, directly into the existing 100 µL of cell culture medium.[13]
-
Rationale: This single-addition step lyses the cells and initiates the enzymatic reaction, simplifying the workflow.
-
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Rationale: This incubation allows the caspase cleavage reaction and subsequent luciferase reaction to stabilize, generating a robust signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
C. Data Analysis & Interpretation
-
Background Subtraction: Subtract the average luminescence of the "medium only" blank wells from all other readings.
-
Calculate Fold Change in Activity:
-
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)
-
-
Dose-Response Curve: Plot the Fold Change in Caspase Activity against the log concentration of the compound. This will reveal the concentration-dependent activation of apoptosis. The EC₅₀ (effective concentration for 50% of maximal response) can be calculated.
| Parameter | Description |
| EC₅₀ | The concentration of compound that induces a response halfway between the baseline and maximum. |
| Fold Change | Indicates the magnitude of apoptosis induction relative to the basal level in untreated cells. |
| Time-Course | It is advisable to run the assay at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the peak of caspase activation, as it is a transient event. |
Future Directions: Target Deconvolution
If this compound is confirmed as a potent inducer of apoptosis, subsequent studies would focus on identifying its molecular target. This often involves more complex assays, such as:
-
Kinase Profiling: Screening the compound against a panel of known kinases, as many signaling pathways controlling apoptosis are regulated by phosphorylation.
-
Affinity-based Proteomics: Using the compound as a "bait" to pull down its binding partners from cell lysates for identification by mass spectrometry.
-
Competitive Binding Assays: If a target is hypothesized, homogenous assays like Fluorescence Polarization (FP) or AlphaLISA can be developed.[15][16][17] FP measures the change in rotational speed of a small fluorescently labeled ligand when it binds to a larger protein, while AlphaLISA is a bead-based proximity assay that generates a signal when a donor and acceptor bead are brought close together by a binding event.[15][18][19]
Conclusion
This application note outlines a robust, logical, and scientifically grounded workflow for the initial in vitro characterization of this compound. By starting with a broad phenotypic screen for cytotoxicity and progressing to a more specific mechanistic assay for apoptosis, researchers can efficiently determine the compound's biological activity profile. The provided protocols are designed to be self-validating and serve as a strong foundation for further investigation into the compound's mechanism of action and therapeutic potential.
References
-
Wikipedia. (n.d.). Fluorescence polarization immunoassay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2000). Fluorescence Polarization Assays in Small Molecule Screening. National Center for Biotechnology Information. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]
-
BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]
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Sheridan, C., Martin, I., & Jones, A. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. Retrieved from [Link]
-
Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved from [Link]
-
American Chemical Society. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
a4cell. (2023, January 23). Truly Effective Cell Assay Design. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Retrieved from [Link]
-
Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Society of Toxicology. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]
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ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][13][15]triazin-7(6H)-ones and Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives as Potent anti-Gram-positive Bacterial Agents. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]
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Application Notes and Protocols: A Researcher's Guide to Procuring and Qualifying 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the sourcing, purchasing, and quality control of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid. This document emphasizes scientific integrity, providing in-depth technical guidance and field-proven insights to ensure the procurement of high-quality material essential for reproducible and reliable research outcomes.
Introduction to this compound
This compound is a heterocyclic compound featuring a substituted pyrazole ring linked to a benzoic acid moiety. The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer and antibacterial properties.[1] The nitro group and the benzoic acid functional group on this particular derivative suggest its potential as a versatile intermediate for further chemical modification or as a candidate for biological screening in drug discovery programs. Given the importance of starting material quality in research and development, a robust procurement and qualification strategy is paramount.
Supplier Identification and Vetting
The initial step in procuring any specialty chemical is the identification and rigorous evaluation of potential suppliers. The consistency and reliability of your research data are directly linked to the quality of your starting materials.
Identifying Potential Suppliers
Several chemical suppliers list this compound or its close analogs. The following table summarizes publicly available information for potential suppliers. Researchers should be aware that listings may include traders as well as manufacturers, and further due diligence is always required.
| Supplier Name | Compound Name | Additional Information |
| Hunan Huateng Pharmaceutical Co., Ltd. | 3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-benzoic acid | - |
| BLDpharm | 4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | CAS No. 400752-43-4 (Note the positional isomer) |
| Matrix Scientific | 2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-benzoic acid | CAS No. 512813-64-8 (Note the positional isomer) |
| Fluorochem | 3-(4-Nitro-pyrazol-1-ylmethyl)-benzoic acid | CAS No. 514801-16-2 (Lacks dimethyl substitution) |
| Chemdiv | methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate | Methyl ester derivative |
Note: The information in this table is for informational purposes only and does not constitute an endorsement of any specific supplier.
Supplier Vetting Protocol
A thorough vetting process is crucial to establishing a reliable supply chain.[2] Consider the following steps:
-
Request for Information (RFI): Contact potential suppliers to inquire about their manufacturing capabilities, quality control measures, and whether they are the original manufacturer or a distributor.
-
Certificate of Analysis (CoA) Review: Request a representative CoA for the compound. This document is a critical piece of information that provides a batch-specific summary of quality control testing.
-
Quality Systems and Certifications: Inquire about the supplier's quality management system (e.g., ISO 9001 certification). For later-stage drug development, adherence to Good Manufacturing Practices (GMP) may be necessary.
-
Technical Support: Assess the responsiveness and expertise of their technical support team. A reliable supplier should be able to answer detailed questions about their product's synthesis and stability.
-
Sample for Evaluation: For critical applications, it is advisable to procure a small sample for in-house quality control testing before committing to a larger order.
Purchasing Protocol
A standardized purchasing protocol ensures that all necessary information is captured and that the procurement process is transparent and traceable.
Procurement Workflow
The following diagram illustrates a robust workflow for the procurement of specialty chemicals like this compound.
Caption: Procurement Workflow for Specialty Chemicals.
Essential Information for Purchase Orders
To avoid ambiguity and ensure you receive the correct material, your purchase order should include:
-
Compound Name: this compound
-
CAS Number: If a definitive CAS number is confirmed.
-
Purity Specification: e.g., >95% (or as required by the application).
-
Required Analytical Data: Specify that a batch-specific Certificate of Analysis must accompany the shipment.
-
Quantity: The amount of material required.
-
Packaging Requirements: Any specific packaging needs (e.g., amber glass bottle, inert atmosphere).
Quality Control and Analytical Protocols
Upon receipt, the compound must be quarantined until its identity and purity are verified. This step is critical for ensuring the validity of your experimental results.[3]
Visual Inspection and Documentation Review
-
Packaging Integrity: Check for any damage to the shipping container and the immediate product packaging.
-
Labeling: Ensure the label on the product matches the purchase order and the accompanying CoA.
-
CoA Verification: Review the CoA to confirm that all specified tests were performed and that the results meet the required specifications.
Analytical Characterization
The characterization of pyrazole derivatives typically involves a combination of spectroscopic and chromatographic techniques.[4][5][6] The following protocols are recommended for the qualification of this compound.
Protocol 1: Identity Confirmation by NMR Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Methodology:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H NMR and 13C NMR spectra.
-
Expected 1H NMR Features: Signals corresponding to the two methyl groups on the pyrazole ring, the methylene bridge protons, the aromatic protons of the benzoic acid, and the pyrazole ring proton. The integration of these signals should be consistent with the number of protons in each environment.
-
Expected 13C NMR Features: Resonances for the methyl carbons, the methylene carbon, the quaternary carbons of the pyrazole ring, and the carbons of the benzoic acid moiety, including the carboxylic acid carbon.
-
-
Causality: NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, making it the gold standard for structural elucidation and identity confirmation.[5][6]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and identify any impurities.
-
Methodology:
-
Develop a suitable HPLC method. A reverse-phase C18 column is a good starting point.
-
The mobile phase will likely be a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Inject the solution and monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (the nitroaromatic and benzoic acid chromophores should provide strong UV absorbance).
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
-
-
Causality: HPLC is a sensitive and quantitative technique for separating the main compound from any impurities, providing a reliable measure of purity.
Protocol 3: Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Infuse a dilute solution of the sample into a mass spectrometer.
-
Electrospray ionization (ESI) is a suitable technique for this type of molecule.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Expected Result: In positive ion mode, expect to see a peak corresponding to [M+H]+. In negative ion mode, a peak for [M-H]- should be observed. The measured mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.
-
-
Causality: Mass spectrometry provides a direct measurement of the molecular weight, offering orthogonal confirmation of the compound's identity.[7]
Quality Control Decision Workflow
Caption: Quality Control Decision Workflow.
Applications in Research and Drug Development
Substituted pyrazoles are a cornerstone of modern medicinal chemistry.[1] While specific research on this compound is not extensively published, its structural motifs suggest several potential applications:
-
Antibacterial Agents: Numerous pyrazole derivatives have been identified as potent antibacterial agents, particularly against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis.[8][9] The mechanism of action for some of these compounds involves the permeabilization of the bacterial cell membrane or inhibition of fatty acid biosynthesis.[8][9] This compound could be screened for similar activity.
-
Anticancer Agents: The pyrazole scaffold is present in several kinase inhibitors used in oncology.[1] This compound could serve as a starting point for the synthesis of a library of compounds to be tested for antiproliferative activity against various cancer cell lines.
-
Chemical Probe Development: The benzoic acid handle allows for straightforward chemical modification, such as amide coupling, to attach fluorescent tags, biotin, or other moieties for use in chemical biology studies.
Handling and Storage
-
Safety Precautions: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10] Work should be conducted in a well-ventilated area or a chemical fume hood. Review the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The stability of the compound should be considered, and re-analysis may be necessary after prolonged storage.
References
- Ensuring quality in your specialty chemicals supply chain. (2024-04-02). Google Cloud.
- Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Quality Control Standards Every Fine Chemical Supplier Must Follow. (2025-07-18). Pure Synth.
- Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025-08-10).
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid, 95% Purity. AA BLOCKS.
- 3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-benzoic acid.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
- Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.
- 5 Steps to Ensure Safety and Compliance in Chemical Procurement. (2023-08-17). Today's Clinical Lab.
- How to Implement Quality Assurance Protocols in Chemical Sourcing?. Aminas.
- 4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. BLDpharm.
- 2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-benzoic acid.
- 3-(4-Nitro-pyrazol-1-ylmethyl)-benzoic acid. Fluorochem.
- methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)
- QUALITY ASSURANCE AND CONTROL IN PROCUREMENT. (2022-08-14). YouTube.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). PMC - PubMed Central.
- Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022-07-13). PubMed.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013-09-25). TSI Journals.
- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023-10-12). PubMed.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. supplychainchannel.co [supplychainchannel.co]
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- 4. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicallab.com [clinicallab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
Welcome to the technical support center for the synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
Overall Synthesis Workflow
The synthesis of the target compound is typically achieved in three primary stages: nitration of the pyrazole core, N-alkylation with the benzoic acid side-chain, and final purification. Each stage presents unique challenges that can impact the overall yield and purity.
Caption: High-level overview of the synthesis pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low Yield or Dark, Tarry Mixture in the Nitration Step (Step 1)
Question: I'm attempting to nitrate 3,5-dimethylpyrazole, but the reaction mixture turns dark brown/black, and the isolated yield of 3,5-dimethyl-4-nitropyrazole is very low. What is happening?
Potential Causes:
-
Runaway Reaction: Nitration is a highly exothermic process. Uncontrolled temperature can lead to oxidative side reactions and decomposition of the pyrazole ring, resulting in polymerization and tar formation.[1]
-
Incorrect Reagent Stoichiometry: An excessive amount of nitric acid can lead to over-nitration or degradation.
-
Substrate Purity: Impurities in the starting 3,5-dimethylpyrazole can catalyze decomposition under strong acidic conditions.
Recommended Solutions:
-
Strict Temperature Control:
-
Action: Perform the reaction in an ice/salt bath to maintain a temperature between 0-5 °C.
-
Rationale: Keeping the temperature low is critical to control the reaction rate and prevent unwanted side reactions.[1]
-
-
Controlled Reagent Addition:
-
Action: Add the nitrating agent (concentrated nitric acid or a mixture of nitric and sulfuric acids) dropwise to a solution of the pyrazole in concentrated sulfuric acid.[2][3] Use a dropping funnel to ensure a slow and steady addition rate.
-
Rationale: Slow addition prevents localized temperature spikes and allows the heat to dissipate effectively.
-
-
Monitor the Reaction:
-
Action: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. The reaction is often complete within a few hours.
-
Rationale: Over-extending the reaction time, especially if the temperature rises, increases the likelihood of side product formation.
-
-
Purification of Starting Material:
-
Action: If the starting 3,5-dimethylpyrazole is of questionable purity, consider recrystallizing it from an appropriate solvent like an ethanol/water mixture before use.[4]
-
| Parameter | Recommendation | Rationale |
| Temperature | 0-5 °C | Minimizes oxidative side reactions.[1] |
| Reagent Addition | Slow, dropwise | Prevents exothermic spikes. |
| Nitrating Agent | Conc. HNO₃ in Conc. H₂SO₄ | Provides the necessary nitronium ion (NO₂⁺) for electrophilic substitution.[2] |
| Monitoring | TLC (e.g., 30% Ethyl Acetate in Hexane) | Prevents running the reaction longer than necessary. |
Problem 2: Poor Yield in the N-Alkylation Step (Step 2)
Question: My yield for the N-alkylation of 3,5-dimethyl-4-nitropyrazole with methyl 3-(bromomethyl)benzoate is consistently below 40%. How can I improve this?
Potential Causes:
-
Inefficient Deprotonation: The pyrazole N-H proton must be removed by a base to form the nucleophilic pyrazolide anion. Incomplete deprotonation leads to unreacted starting material.[5][6]
-
Inappropriate Base/Solvent Combination: The choice of base and solvent is critical. A base that is too weak may not fully deprotonate the pyrazole, while certain solvents can interfere with the reaction.
-
Side Reactions: The electron-withdrawing nitro group makes the pyrazole ring less nucleophilic.[7] Forcing the reaction with high heat can lead to decomposition or side reactions with the solvent.
-
Poor Quality Alkylating Agent: The benzyl bromide derivative can degrade over time.
Recommended Solutions:
-
Optimize Base and Solvent System:
-
Strong Base System (Anhydrous): Use sodium hydride (NaH, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[5] Add the pyrazole to the NaH suspension at 0 °C, allow it to stir for 30-60 minutes for complete deprotonation, and then add the alkylating agent.
-
Milder Base System: Use potassium carbonate (K₂CO₃, 2-3 eq.) or cesium carbonate (Cs₂CO₃) in acetone or acetonitrile.[8] This method is often safer and easier to handle than NaH and can be very effective, though it may require heating to reflux.
-
Rationale: The choice depends on lab capabilities and desired reactivity. NaH ensures complete deprotonation but requires strict anhydrous conditions. K₂CO₃ is a practical alternative that often provides good yields.[8]
-
-
Verify Reagent Quality:
-
Action: Ensure the methyl 3-(bromomethyl)benzoate is pure. If it is old or discolored, consider purifying it or using a fresh bottle.
-
Rationale: Benzyl halides are lachrymatory and can hydrolyze or decompose, reducing their effectiveness in the reaction.
-
-
Control Reaction Temperature:
-
Action: When using a strong base like NaH, add the alkylating agent at 0 °C and then allow the reaction to slowly warm to room temperature. For K₂CO₃, refluxing is common, but monitor for decomposition by TLC.
-
Rationale: Temperature control balances reaction rate with the stability of reactants and products.
-
| System | Base (eq.) | Solvent | Temp. (°C) | Key Considerations |
| A | NaH (1.2) | Anhydrous DMF/THF | 0 to RT | Highly effective, but requires inert atmosphere and anhydrous conditions.[5] |
| B | K₂CO₃ (2-3) | Acetone/Acetonitrile | Reflux (56-82°C) | Safer, easier workup, good yields often achievable.[8] |
| C | Cs₂CO₃ (1.5) | DMF/Acetonitrile | RT to 60°C | More expensive but highly effective due to better solubility and base strength. |
Problem 3: Difficulty in Purifying the Final Benzoic Acid Product (Step 3)
Question: After hydrolysis of the methyl ester, my final product, this compound, is an impure oil that won't crystallize. What purification strategies do you recommend?
Potential Causes:
-
Incomplete Hydrolysis: Lingering methyl ester will act as an impurity and can inhibit crystallization.
-
Presence of Salts: Salts from the basic hydrolysis and acidic workup (e.g., NaCl, LiCl) can be trapped in the product.
-
Organic Impurities: Side products from previous steps may carry through the synthesis.
Recommended Solutions:
-
Ensure Complete Hydrolysis:
-
Action: Monitor the hydrolysis by TLC until no starting ester is visible. If the reaction stalls, you can add a co-solvent like THF or methanol to improve solubility, or gently heat the mixture (e.g., to 40-50 °C).
-
-
Acid-Base Extraction:
-
Action: After the acidic workup, dissolve the crude product in an organic solvent like ethyl acetate. Wash this solution with water and then brine to remove inorganic salts. To further purify, you can extract the organic layer with a weak base (e.g., sat. NaHCO₃ solution). The desired benzoic acid will move to the aqueous layer as its carboxylate salt, leaving neutral impurities behind in the organic layer. Re-acidify the aqueous layer with HCl to precipitate the pure product, then filter.
-
Rationale: This is a classic and highly effective method for purifying carboxylic acids.
-
-
Recrystallization:
-
Action: Finding the right solvent system is key.[4] Try dissolving the crude solid in a minimal amount of a hot "good" solvent (like ethanol, isopropanol, or ethyl acetate) and then slowly add a "bad" solvent (like water or hexanes) until turbidity persists. Allow it to cool slowly.
-
Rationale: Slow cooling promotes the formation of well-defined crystals, excluding impurities.
-
-
Sublimation:
Caption: A decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 3,5-dimethylpyrazole selectively nitrated? The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The nitrogen atoms are electron-withdrawing by induction, which deactivates the adjacent C3 and C5 positions to electrophilic attack. The C4 position is consequently the most electron-rich and thus the most favorable site for electrophilic aromatic substitution by the nitronium ion (NO₂⁺).[6]
Q2: Can other alkylating agents be used in place of methyl 3-(bromomethyl)benzoate? Yes. Other benzyl halides, such as the corresponding benzyl chloride, can be used, although they are generally less reactive than bromides and may require longer reaction times or higher temperatures. Benzyl tosylates or mesylates are also excellent alkylating agents and can be used as alternatives.
Q3: Is it necessary to protect the carboxylic acid functional group during the N-alkylation? No, and in fact, it is advantageous not to. The synthesis is designed to use an ester of the benzoic acid (e.g., methyl 3-(bromomethyl)benzoate) for the alkylation step.[11] The ester group is stable to the basic conditions of the N-alkylation. Attempting to use the free benzoic acid would be problematic, as the acidic proton would be deprotonated by the base, preventing the pyrazole from becoming nucleophilic. The ester is then easily hydrolyzed in the final step to yield the target acid.
Q4: What are the key safety precautions for this synthesis?
-
Nitration: This step involves highly corrosive and strong oxidizing acids. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[1] Be prepared for a highly exothermic reaction.
-
N-Alkylation: If using sodium hydride (NaH), remember that it is a water-reactive and flammable solid that must be handled under an inert atmosphere (e.g., nitrogen or argon).[5] Benzyl bromides are lachrymatory (tear-inducing) and should be handled with care in a fume hood. Solvents like DMF are toxic; avoid inhalation and skin contact.
References
- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
- Nitropyrazoles. Russian Journal of Organic Chemistry - Ovid.
- Purification of benzoic acid and its derivatives. Google Patents.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]
-
Direct nitration of five membered heterocycles. Semantic Scholar. Available at: [Link]
-
Catalytic C–H Allylation and Benzylation of Pyrazoles. ResearchGate. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. RSC Publishing. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
- Process for the purification of benzoic acid. Google Patents.
-
review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner. Available at: [Link]
- Process for preparing substituted benzoic acid. Google Patents.
-
Preparation of benzoic acid of high purity. National Bureau of Standards. Available at: [Link]
-
PURIFICATION OF BENZOIC ACID BY SUBLIMATION. YouTube. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]
- Method for preparing 3.5-dimethylpyrazole. Google Patents.
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]
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Technical Support Center: Synthesis of Nitro-Pyrazole Compounds
Welcome to the technical support center for the synthesis of nitro-pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are navigating the complexities of introducing nitro groups onto the pyrazole scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthetic strategies.
The synthesis of nitro-pyrazoles is a critical field, with applications ranging from energetic materials to pharmaceuticals. However, the journey from a simple pyrazole to a precisely nitrated derivative is often fraught with challenges, including poor regioselectivity, low yields, and purification difficulties. This guide is structured to directly address these common pain points in a practical, question-and-answer format.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Q1: I'm getting a mixture of regioisomers during the nitration of my substituted pyrazole. How can I improve the regioselectivity for the desired isomer?
A1: Lack of regioselectivity is the most common challenge in pyrazole nitration. The formation of isomeric mixtures necessitates difficult separations and reduces the overall yield of your target compound.[1][2][3] The key to controlling regioselectivity lies in understanding the interplay of electronic effects, steric hindrance, and reaction conditions.[4]
Root Cause Analysis:
-
Electronic Effects: The C4 position of the pyrazole ring is generally the most electron-rich and thus most susceptible to electrophilic attack.[4] However, the substituents on the ring can alter this electron distribution. Electron-donating groups (EDGs) activate the ring, while electron-withdrawing groups (EWGs) deactivate it.[4]
-
Steric Hindrance: Bulky substituents at the N1, C3, or C5 positions can physically block access to adjacent positions, favoring nitration at the less hindered C4 position.[4]
-
Reaction Conditions: The choice of nitrating agent and solvent system is critical. Strongly acidic conditions (e.g., HNO₃/H₂SO₄) can lead to protonation of the pyrazole ring, forming a less reactive pyrazolium ion, which can change the regiochemical outcome.[4] Milder conditions, such as using acetyl nitrate, may yield different isomers.[4]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for poor regioselectivity.
Solutions & Protocols:
-
Solvent Optimization: The polarity of the solvent can influence the reaction pathway. For the formation of the pyrazole ring itself, which is often a precursor to nitration, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.[1][5]
-
Nitrating Agent Selection:
-
For C4-Nitration: A milder nitrating agent like acetyl nitrate (HNO₃ in acetic anhydride) often selectively nitrates the C4 position.[4][6]
-
For Phenyl-Group Nitration (on N1-phenylpyrazoles): A strong "mixed acid" system of concentrated HNO₃/H₂SO₄ will protonate the pyrazole ring, deactivating it and favoring nitration on the appended phenyl ring.[4][6]
-
-
Temperature Control: Nitration reactions are often exothermic. Maintaining a low temperature (e.g., 0-10°C) can enhance selectivity and prevent side reactions.[7]
Q2: My reaction yield is very low, and I'm observing significant decomposition of my starting material. What's going wrong?
A2: Low yields in pyrazole nitration are typically due to the decomposition of the substrate or product under harsh reaction conditions. The pyrazole ring, while aromatic, can be susceptible to degradation in strong acids and at elevated temperatures.[7]
Root Cause Analysis:
-
Overly Aggressive Nitrating Conditions: Using fuming nitric acid or oleum can be too harsh for sensitive pyrazole substrates, leading to charring and decomposition.[7]
-
Exothermic Reaction: Poor temperature control can cause the reaction to run away, degrading the starting material and the desired product.[7]
-
Substrate Instability: Highly functionalized or electron-rich pyrazoles may be inherently less stable under nitrating conditions.
Solutions & Protocols:
Table 1: Comparison of Nitrating Conditions for 4-Nitropyrazole Synthesis
| Synthetic Route | Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Direct Nitration | Pyrazole, HNO₃, H₂SO₄ | 6 hours | 90°C | 56 | [8] |
| One-pot, two-step | Pyrazole, conc. H₂SO₄, fuming HNO₃, fuming H₂SO₄ | 1.5 hours | 50°C | 85 | [8][9] |
| Rearrangement | 1. N-Nitropyrazole2. conc. H₂SO₄ | 24 hours | 90°C | - | [8] |
Experimental Protocol: Optimized One-Pot Synthesis of 4-Nitropyrazole [8][9]
-
In a flask equipped with a magnetic stirrer and a cooling bath, add pyrazole (1.0 eq) to concentrated sulfuric acid.
-
Cool the mixture to 0-5°C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and fuming sulfuric acid (20%) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction mixture at 50°C for 1.5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Q3: I am trying to synthesize a C-nitropyrazole, but I am primarily getting the N-nitro product. How can I favor C-nitration?
A3: The formation of N-nitropyrazoles occurs when the N1 position is unsubstituted and the reaction conditions are mild enough for the N1 nitrogen to act as a nucleophile. [4] To achieve C-nitration, you either need to block the N1 position or use conditions that favor electrophilic attack on the carbon ring.
Root Cause Analysis:
-
Reaction Conditions: Less acidic conditions can favor N-nitration.
-
Unprotected N1: An available N-H proton allows for direct nitration on the nitrogen.
Solutions & Protocols:
-
N-Nitration followed by Rearrangement: This is a common and effective two-step strategy to synthesize 3-nitropyrazoles.[10][11]
-
Step 1: N-Nitration: Pyrazole is first nitrated using a mixture of nitric acid and acetic anhydride to form N-nitropyrazole.[11][12]
-
Step 2: Thermal Rearrangement: The isolated N-nitropyrazole is then heated in a high-boiling solvent like n-octanol or benzonitrile to induce an intramolecular rearrangement to 3-nitropyrazole.[9][10]
-
Caption: Workflow for the synthesis of 3-nitropyrazole via N-nitration and rearrangement.
-
Direct C-Nitration with Strong Acids: As mentioned previously, using a strong acid medium like HNO₃/H₂SO₄ will protonate the pyrazole ring, disfavoring N-nitration and promoting C-nitration, typically at the 4-position.[4][10]
Q4: I am struggling to introduce a second or third nitro group onto my pyrazole ring. The reaction either doesn't proceed or I get decomposition.
A4: The synthesis of di- and tri-nitropyrazoles is challenging because the first nitro group strongly deactivates the pyrazole ring towards further electrophilic substitution. [13][14] This requires harsher reaction conditions, which in turn increases the risk of decomposition.[13][14]
Root Cause Analysis:
-
Deactivated Ring: The electron-withdrawing nature of the nitro group makes the pyrazole ring less nucleophilic.
-
Harsh Conditions Required: Overcoming the deactivation requires more potent nitrating agents and higher temperatures, which can lead to unstable intermediates and byproducts.[15]
Solutions & Protocols:
Synthesis of 3,4-Dinitropyrazole (DNP): [12][16]
This synthesis is a multi-step process that highlights the strategies needed for polynitration:
-
N-Nitration of Pyrazole: As described in Q3, pyrazole is converted to N-nitropyrazole.
-
Rearrangement to 3-Nitropyrazole: The N-nitropyrazole is rearranged to 3-nitropyrazole.
-
C-Nitration of 3-Nitropyrazole: The 3-nitropyrazole is then subjected to stronger nitrating conditions to introduce the second nitro group at the 4-position.
Q5: My final product is an inseparable mixture of isomers, and purification by recrystallization is ineffective. What are my options?
A5: When recrystallization fails to separate regioisomers, chromatographic methods are typically the next step. If the isomers have very similar polarities, derivatization can be a useful strategy.
Root Cause Analysis:
-
Similar Physicochemical Properties: Regioisomers often have very similar polarities and solubilities, making separation by simple recrystallization difficult.[1]
Solutions & Protocols:
-
Column Chromatography: This is the most common method for separating isomeric mixtures. A systematic approach to solvent system selection is key.
-
Solvent System: Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[7]
-
-
Acid Addition Salt Formation: If the pyrazole derivatives are sufficiently basic, they can be converted to acid addition salts.[17][18] The different spatial arrangements of the isomers can lead to salts with different crystal packing and solubilities, potentially allowing for separation by fractional crystallization.[17][18]
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with nitrating agents and nitro-pyrazole compounds? A: Extreme caution is necessary.
-
Nitrating Agents: Mixtures of nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Always add acid to water, not the other way around, and be mindful of the exothermic nature of these mixtures.
-
Nitro-pyrazole Compounds: Many nitro-pyrazole derivatives are energetic materials and can be sensitive to heat, shock, and friction.[10][19][20] Highly nitrated compounds should be handled in small quantities, and appropriate safety shields should be used.[21][22]
Q: How do I choose the right nitrating agent for my specific pyrazole substrate? A: The choice depends on the desired outcome and the stability of your substrate.
-
For sensitive substrates or C4-selective nitration: Use milder reagents like acetyl nitrate (HNO₃/Ac₂O) or N-nitropyrazole reagents.[4][13][14]
-
For direct C4-nitration on robust substrates: A standard mixture of concentrated HNO₃/H₂SO₄ is often effective.[10]
-
For introducing multiple nitro groups on a deactivated ring: Harsher conditions, such as fuming HNO₃/oleum, may be necessary, but must be approached with caution.[10]
Q: Can I use a one-pot method for the synthesis and nitration of the pyrazole ring? A: While convenient, one-pot methods can be challenging for regioselectivity control. However, some optimized one-pot procedures for specific products, like 4-nitropyrazole, have been successfully developed and can be highly efficient.[8][10]
References
-
Castellano, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
-
Wang, Y.-L., et al. (2011). Improved synthesis of 3, 4-dinitropyrazole. Chinese Journal of Energetic Materials. Available at: [Link]
-
Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. Available at: [Link]
-
Parr, J. L., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]
-
Unknown. (n.d.). Synthesis of 3,5-Dinitropyrazole. Semantic Scholar. Available at: [Link]
-
Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Available at: [Link]
-
Barry, W. J., et al. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Unknown. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Nitropyrazoles. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Available at: [Link]
-
Castellano, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]
-
Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ResearchGate. Available at: [Link]
-
Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. National Institutes of Health. Available at: [Link]
-
Unknown. (1983). Synthesis of 3-amino-4-nitropyrazoles. Researcher.Life. Available at: [Link]
-
Unknown. (n.d.). Nitropyrazoles (review). ResearchGate. Available at: [Link]
- Unknown. (n.d.). Method for purifying pyrazoles. Google Patents.
- Unknown. (n.d.). Process for the purification of pyrazoles. Google Patents.
-
Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. PubMed. Available at: [Link]
-
Unknown. (n.d.). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available at: [Link]
-
Unknown. (n.d.). Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]
-
Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. Available at: [Link]
-
Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]
-
Pons, J., et al. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
A-Level: Advanced/Specialized
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrazoles. The following information is curated to directly address specific issues you may encounter during your experimental work, moving beyond procedural steps to explain the underlying chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during pyrazole synthesis, offering step-by-step solutions and preventative measures.
Issue 1: Low or No Yield of the Desired Pyrazole
Question: I am performing a Knorr pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a substituted hydrazine, but I am consistently obtaining a low yield of my target pyrazole. What are the potential causes and how can I improve it?
Answer: Low yields in pyrazole synthesis are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[1]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to enhance yields and shorten reaction times.[1][2]
-
Optimize pH: Acid catalysis is often crucial for the Knorr synthesis, as it facilitates both the initial imine formation and the subsequent cyclization by protonating the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack.[3][4][5] A pH between 0 and 6.9 is generally effective.[6]
-
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in reaction rate and yield.
-
Troubleshooting: While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have demonstrated superior results in certain cases, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[7][8] Experimenting with different solvents can significantly impact your yield.
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole.
-
Troubleshooting:
-
Control Temperature: Exothermic reactions can lead to side product formation.[9] Maintain strict temperature control, especially during the addition of reagents. For highly reactive hydrazines, consider dropwise addition at a reduced temperature.[9]
-
Inert Atmosphere: If your substrates or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
-
-
-
Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and lower yields.[10]
-
Troubleshooting: Ensure the high purity of your 1,3-dicarbonyl compounds and hydrazines.[10] If necessary, purify the starting materials before use.
-
Issue 2: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
Question: I am using an unsymmetrical 1,3-dicarbonyl compound, and my final product is a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?
Answer: Achieving regioselectivity is a well-known challenge when using unsymmetrical 1,3-dicarbonyls in the Knorr synthesis.[11] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible products.[3][4]
Strategies for Controlling Regioselectivity:
-
Steric Hindrance: The steric bulk of the substituents on the 1,3-dicarbonyl and the hydrazine can influence the site of the initial attack. The less sterically hindered carbonyl group is generally favored for the initial nucleophilic attack by the hydrazine.
-
Electronic Effects: The electronic properties of the substituents on the dicarbonyl compound can direct the initial reaction. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the regioselectivity. Aprotic dipolar solvents have been shown to favor the formation of one regioisomer over another in certain reactions.[7]
-
Catalyst: The use of specific catalysts, such as silver triflate (AgOTf), has been reported to provide excellent regioselectivity in the synthesis of certain pyrazole derivatives.[12][13]
-
Temperature: Temperature can also play a role in controlling regioselectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product.
-
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing regioselectivity in pyrazole synthesis.
Issue 3: Difficulty in Product Purification
Question: After my reaction, I am struggling to purify the final pyrazole product from the reaction mixture. What are the best purification strategies?
Answer: Purification of pyrazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts, and potentially regioisomers.[14]
Recommended Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating complex mixtures.[14]
-
Pro-Tip: Thin-layer chromatography (TLC) is an indispensable tool for developing a suitable solvent system for your column and for monitoring the separation.[14]
-
-
Recrystallization: This is a cost-effective technique for purifying solid compounds to a high degree of purity.[14] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can often purify it by dissolving the crude product in an organic solvent, extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified pyrazole, which can then be extracted back into an organic solvent. This process can be reversed if acidic impurities are the main concern.
-
Formation of Acid Addition Salts: Pyrazoles can be purified by dissolving them in a suitable solvent and treating them with an inorganic or organic acid to form a crystalline acid addition salt, which can then be isolated by filtration.[15][16] The free pyrazole can be regenerated by treatment with a base.
Troubleshooting Purification:
| Problem | Potential Cause | Solution |
| Streaking on TLC Plate | The compound may be too polar for the chosen solvent system, or it could be interacting strongly with the silica gel (e.g., basic amines). | Add a small amount of a polar solvent like methanol or a few drops of a base like triethylamine to the eluent. |
| Co-elution of Product and Impurity | The polarity of the product and the impurity are too similar. | Try a different solvent system with varying polarity or consider using a different stationary phase (e.g., alumina). |
| Product Oiling Out During Recrystallization | The solvent is too good a solvent for the compound, or the solution is being cooled too quickly. | Use a less polar solvent or a solvent mixture. Allow the solution to cool slowly to promote crystal formation. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[3][13][17] The mechanism involves the following key steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[18]
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[18]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[18]
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[18]
Caption: General mechanism of the Knorr pyrazole synthesis.
Q2: How do I choose the right starting materials for my desired pyrazole?
A2: The structure of your target pyrazole directly dictates the choice of your starting 1,3-dicarbonyl compound and hydrazine. The substituents on the final pyrazole ring originate from these starting materials. For example, to synthesize a 1,3,5-trisubstituted pyrazole, you would need a substituted hydrazine and a 1,3-diketone with substituents at the 1 and 3 positions.
Q3: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?
A3: Yes, several green chemistry approaches have been developed to address the environmental concerns associated with traditional organic synthesis.[19] These methods often offer advantages such as faster reaction rates, reduced energy consumption, and shorter reaction times.[8][20] Some examples include:
-
Microwave-assisted synthesis [2]
-
Ultrasonic irradiation [8]
-
Use of ionic liquids as catalysts and solvents [8]
-
Aqueous reaction media [19]
Q4: What are some alternatives to using hydrazine, which is known to be toxic?
A4: The toxicity of hydrazine is a significant concern, and several alternatives have been explored.[21] These often involve using precursors that can generate a hydrazine-like species in situ or employing different synthetic strategies altogether. Some alternatives include the use of N-tosylhydrazones as 1,3-dipole precursors in cycloaddition reactions.[22]
Q5: I am planning to scale up my pyrazole synthesis. What are the key safety considerations?
A5: Scaling up a chemical reaction requires careful consideration of safety, as issues that are manageable on a small scale can become significant hazards at a larger scale.[9] Key considerations for pyrazole synthesis include:
-
Exothermic Reactions: The condensation reaction can be exothermic. The reduced surface-area-to-volume ratio in larger reactors impedes efficient heat dissipation.[9] Ensure adequate cooling and consider slow, controlled addition of reagents.[9]
-
Handling of Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic.[21] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Buildup: If the reaction generates gaseous byproducts, ensure the reactor is properly vented to prevent pressure buildup.
III. Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., a few drops of concentrated HCl or H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Begin stirring the solution.
-
Slowly add the hydrazine hydrate or substituted hydrazine (1.0 - 1.2 eq) to the flask. If the reaction is exothermic, the addition should be done dropwise, and the flask may need to be cooled in an ice bath.
-
If using a catalyst, add it to the reaction mixture at this point.
-
Heat the reaction mixture to reflux and maintain this temperature for the desired amount of time (typically 1-4 hours). Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
IV. References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Process for the preparation of pyrazoles. Google Patents.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. OUCI. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
Process for the purification of pyrazoles. Google Patents.
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society. [Link]
-
Process for the preparation of pyrazole and its derivatives. Google Patents.
-
Method for purifying pyrazoles. Google Patents.
Sources
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- 4. name-reaction.com [name-reaction.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
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Technical Support Center: Troubleshooting Inconsistent Assay Results with 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
Welcome to the technical support guide for 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid (henceforth referred to as Compound X). This resource is designed for researchers, scientists, and drug development professionals encountering variability in their biochemical or cell-based assays involving this molecule. Our goal is to provide a structured, scientifically-grounded framework to diagnose and resolve common issues, ensuring the reliability and reproducibility of your experimental data.
Introduction: Understanding the Molecule
Compound X possesses a unique chemical architecture, combining a substituted nitropyrazole core with a benzoic acid moiety. This structure, while potentially conferring specific biological activity, also presents several challenges in an assay environment. The pyrazole ring is a common scaffold in medicinal chemistry, while the nitroaromatic and benzoic acid groups can influence solubility, stability, and potential for assay interference.[1][2][3] This guide will deconstruct potential issues stemming from these chemical features.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for Compound X are fluctuating between experiments. What is the most likely cause?
A: The most common culprits for shifting IC50 values are inconsistent compound solubility and stability.[4] Compound X, with its aromatic rings, has a potential for limited aqueous solubility. Precipitation in your assay buffer or stock solution degradation can lead to significant variations in the effective concentration. Start by verifying the solubility and stability of your compound under your specific assay conditions.
Q2: I am observing inhibition in my control "no-target" assay. What could be happening?
A: This points towards assay interference, a phenomenon where a compound interacts with the assay components themselves rather than the intended biological target.[5][6] Given its nitroaromatic group, Compound X may be a fluorescence quencher, which is a common issue in fluorescence-based assays.[7] It could also be inhibiting a coupling enzyme in your detection system or aggregating at high concentrations.
Q3: Can the pH of my assay buffer affect the activity of Compound X?
A: Absolutely. The benzoic acid group has a pKa, and its ionization state is pH-dependent.[8] Changes in pH will alter the overall charge of the molecule, which can impact its solubility, cell permeability, and interaction with the target protein. It is crucial to maintain a consistent and well-buffered pH throughout your experiments.
Q4: How should I prepare my stock solutions of Compound X?
A: Given the potential for poor water solubility, high-concentration stock solutions should be prepared in an anhydrous organic solvent like DMSO.[9] Minimize freeze-thaw cycles by preparing small-volume aliquots. Before use, allow the stock solution to come to room temperature and vortex thoroughly.
Comprehensive Troubleshooting Guide
Part 1: Compound Integrity and Handling
Inconsistent results often originate from the compound itself. Before troubleshooting the assay, you must validate your key reagent.
The planar aromatic structures in Compound X suggest a tendency for low aqueous solubility, which can lead to precipitation or aggregation.[9]
Causality: When a compound precipitates, its effective concentration in the assay is lower than the nominal concentration, leading to an artificially high IC50. Aggregates can cause non-specific inhibition, further confounding results.[6]
Troubleshooting Steps:
-
Visual Inspection: After diluting the DMSO stock into your aqueous assay buffer, visually inspect the solution for any cloudiness or precipitate, both immediately and after the assay incubation period.
-
Solubility Measurement: Perform a formal solubility test.
-
Protocol: Kinetic Solubility Assay (Nephelometry)
-
Prepare a serial dilution of Compound X in DMSO in a 96-well plate.
-
Add the aqueous assay buffer to all wells simultaneously.
-
Shake the plate for 2 hours at the assay temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength like 650 nm.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
-
-
Mitigation Strategies:
-
Lower Compound Concentration: Ensure your highest assay concentration is well below the measured solubility limit.
-
Increase DMSO Percentage: If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1%) can improve solubility. However, be sure to run a DMSO tolerance control for your assay.
-
Use of Pluronic F-127: For biochemical assays, incorporating a low concentration (0.01%) of a non-ionic detergent like Pluronic F-127 can help prevent aggregation.
-
Causality: The stability of small molecules can be compromised by factors like pH, temperature, and light exposure. Degradation reduces the concentration of the active compound, leading to a loss of potency.
Troubleshooting Steps:
-
Stability Assessment: Analyze the stability of Compound X in your assay buffer over the time course of your experiment.
-
Protocol: HPLC-Based Stability Assay
-
Prepare a solution of Compound X in your assay buffer at a relevant concentration.
-
Incubate the solution under the exact conditions of your assay (temperature, light, etc.).
-
Take aliquots at different time points (e.g., 0, 1, 2, 4, and 24 hours).
-
Immediately analyze each aliquot by HPLC, quantifying the peak area of the parent compound.
-
A decrease in the peak area over time indicates degradation.
-
-
-
Mitigation Strategies:
-
Storage: Store DMSO stock solutions at -20°C or -80°C, protected from light.
-
Fresh Preparations: Always prepare fresh dilutions of the compound in aqueous buffer immediately before starting an experiment. Do not store aqueous dilutions.
-
Part 2: Assay-Specific Interferences
If compound integrity is confirmed, the next step is to investigate interactions with the assay technology itself. This is particularly important for molecules like Compound X containing a nitroaromatic moiety.[7]
Causality: Nitroaromatic compounds are known to absorb light and can act as quenchers in fluorescence-based assays (including FRET and TR-FRET), where they dissipate the energy of the excited fluorophore non-radiatively.[7] This leads to a decrease in signal that can be misinterpreted as biological activity. Less commonly, a compound might be autofluorescent at the assay wavelengths, increasing the signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Experimental Protocols:
-
Autofluorescence Check: Prepare a plate with just assay buffer and serial dilutions of Compound X. Read the plate using the same filter set as your main assay. A concentration-dependent increase in signal indicates autofluorescence.
-
Quenching Check: Prepare a plate with all assay components (including the fluorescent substrate or protein) except the reaction initiator (e.g., ATP for a kinase assay). Add serial dilutions of Compound X. A concentration-dependent decrease in signal points to quenching.
Causality: Many assay kits use coupled enzymatic reactions for signal generation (e.g., luciferase in kinase assays, horseradish peroxidase in ELISAs). Your compound might not inhibit the primary target but could be inhibiting one of these reporter enzymes, leading to a false-positive result.[5]
Troubleshooting Steps:
-
Run a Reporter-Only Assay: Perform an experiment using the reporter enzyme and its substrate directly. For example, in a luciferase-based assay, test Compound X directly against the luciferase enzyme.
-
Consult Vendor Literature: Assay providers often have lists of known inhibitors for their reporter systems.
-
Orthogonal Assay: The most definitive way to rule out this artifact is to confirm your results with an orthogonal assay that uses a different detection technology (e.g., switch from a luminescence-based assay to a fluorescence polarization or absorbance-based assay).[6]
Part 3: Data Interpretation and Experimental Design
| Observation | Potential Cause | Recommended Action |
| High well-to-well variability | Poor solubility; inconsistent pipetting | Perform solubility test; check pipettes |
| IC50 drift between plates | Compound degradation; temperature fluctuation | Use fresh dilutions; ensure thermal equilibrium |
| Activity in "no-target" control | Assay interference (quenching, reporter inhibition) | Run interference counter-screens |
| Steep, unusual dose-response curve | Compound aggregation | Add non-ionic detergent (e.g., 0.01% Triton X-100) and re-test |
| Loss of activity over time | Compound instability in buffer | Perform time-course stability study (HPLC) |
Final Recommendations
A systematic approach is key to resolving inconsistent assay results. Always begin by verifying the integrity and solubility of your compound before investigating more complex assay-specific artifacts. When dealing with a novel chemical entity like this compound, it is prudent to assume potential liabilities based on its structural motifs and proactively test for them. Employing orthogonal assays early in the validation process is a robust strategy to ensure the biological activity you are measuring is genuine and not an artifact of the experimental system.
References
-
Demurtas, M., et al. (2019). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules. Available at: [Link]
- BenchChem (2025). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities. BenchChem.
-
Pessoa, J. C., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. Available at: [Link]
-
Gecibesler, I. H., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie. Available at: [Link]
-
Kumar, V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Ahmad, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
-
Castaño-Cerezo, S., et al. (2020). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Solubility of Things (n.d.). Pyrazole. Available at: [Link]
-
Kumar, V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
- International Journal of Novel Research and Development (2024).
-
PubChem (n.d.). 3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid. Available at: [Link]
- Biomol GmbH (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- Senger, M. R., et al. (2016). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem.
-
Zhang, T., et al. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Pharmacology & Therapeutics. Available at: [Link]
- Cameron, T. S., et al. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles.
-
Dahlin, J. L. (2021). Compound-mediated Interferences in Homogeneous Proximity Assays. YouTube. Available at: [Link]
-
Dar, A. C., & Shokat, K. M. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Biochemistry. Available at: [Link]
- Peterson, J. R. (2013). Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components.
-
Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. Available at: [Link]
-
Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]
-
Peterson, J. R., et al. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology. Available at: [Link]
Sources
- 1. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. resources.biomol.com [resources.biomol.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae [frontiersin.org]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Scaling Up the Synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
Welcome to the technical support center for the synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful scale-up of this important pyrazole derivative.
I. Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. The general synthetic route involves three key transformations:
-
Formation of the Pyrazole Core: Synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.
-
Nitration of the Pyrazole Ring: Introduction of a nitro group at the C4 position of the pyrazole ring.
-
N-Alkylation with a Benzoic Acid Moiety: Attachment of the methyl-benzoic acid group to the pyrazole nitrogen.
-
Oxidation (if starting from a methyl-substituted benzyl halide): Conversion of a methyl group on the benzene ring to a carboxylic acid.
Each of these steps presents unique challenges that can be exacerbated during scale-up. This guide will address potential issues in a question-and-answer format to provide clear and actionable solutions.
Caption: Troubleshooting workflow for the nitration of 3,5-dimethylpyrazole.
Problem 3: Inefficient N-Alkylation and Regioisomer Formation
Question: We are struggling with the N-alkylation step. The reaction is slow, and we are getting a mixture of N1 and N2 alkylated isomers. How can we improve the rate and regioselectivity of this reaction?
Answer:
N-alkylation of unsymmetrical pyrazoles can indeed lead to a mixture of regioisomers. [1][2]The choice of base, solvent, and electrophile are critical for controlling the outcome.
Potential Causes & Solutions:
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Weak Base | Incomplete deprotonation of the pyrazole nitrogen can lead to a slow reaction rate. | Use a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic solvent like DMF or acetonitrile. [2] |
| Steric Hindrance | The regioselectivity of the alkylation is often governed by sterics. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. [1] | While the 3,5-dimethyl substitution makes the pyrazole symmetric in this case, for other substituted pyrazoles, steric factors are a key consideration. |
| Reaction Temperature | Low temperatures may lead to a slow reaction, while high temperatures can decrease selectivity. | The optimal temperature will depend on the specific base and solvent system used. A temperature range of 25-80°C is typically employed. |
| Leaving Group on Electrophile | The nature of the leaving group on the alkylating agent (e.g., methyl 3-(bromomethyl)benzoate) affects the reaction rate. | A better leaving group (e.g., iodide or triflate) can increase the reaction rate, but may also decrease selectivity. Bromides and chlorides are commonly used. |
Problem 4: Difficulties with the Final Oxidation/Hydrolysis Step
Question: If we use a starting material like 3-methylbenzyl chloride for the alkylation, the subsequent oxidation of the methyl group to a carboxylic acid is proving to be challenging. What are the best methods for this transformation at scale?
Answer:
The oxidation of a benzylic methyl group to a carboxylic acid can be challenging, especially in the presence of other functional groups. [3] Potential Causes & Solutions:
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Harsh Oxidizing Agents | Strong oxidizing agents like potassium permanganate (KMnO4) can lead to over-oxidation and degradation of the pyrazole ring. [4] | Milder and more selective oxidation methods are preferred. For example, using catalytic amounts of a transition metal catalyst with a co-oxidant can be effective. [5][6] |
| Incomplete Conversion | The reaction may stall before reaching full conversion to the carboxylic acid. | Optimization of reaction time, temperature, and the stoichiometry of the oxidizing agent is necessary. Monitoring the reaction progress is crucial. |
| Product Isolation | The carboxylic acid product may be difficult to isolate from the reaction mixture. | After the reaction, acidification of the aqueous layer will precipitate the carboxylic acid, which can then be collected by filtration. [4] |
| Alternative Strategy: Hydrolysis | If starting with methyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzoate, the final step is a simple ester hydrolysis. [7] | This is a much milder and more straightforward final step. The ester can be hydrolyzed using a base like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, followed by acidification. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The main safety concerns are:
-
Exothermic Reactions: The initial pyrazole synthesis and the nitration step are highly exothermic and require careful temperature control to prevent thermal runaway. [8]* Use of Strong Acids and Bases: Concentrated nitric and sulfuric acids, as well as strong bases like sodium hydride, are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
-
Flammable Solvents: Many of the organic solvents used (e.g., THF, DMF, acetonitrile) are flammable. Scale-up operations should be conducted in a well-ventilated area, away from ignition sources.
Q2: How can the purity of the final product be improved?
A2:
-
Purification of Intermediates: Purifying the intermediates at each step is crucial for obtaining a high-purity final product. Recrystallization is often an effective method.
-
Chromatography: If recrystallization is insufficient, column chromatography can be used for purification, although this may be less practical for very large scales.
-
Final Product Recrystallization: The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
Q3: Are there any green chemistry alternatives for this synthesis?
A3: Yes, several green chemistry approaches can be considered:
-
Catalytic Methods: Using catalytic amounts of reagents instead of stoichiometric amounts can reduce waste.
-
Greener Solvents: Exploring the use of greener solvents or even solvent-free conditions can reduce the environmental impact. [9]* Flow Chemistry: Continuous flow chemistry can offer better control over reaction parameters, improve safety, and facilitate scale-up. [10]* Alternative Energy Sources: Microwave or ultrasound-assisted synthesis can sometimes reduce reaction times and improve yields. [11] Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the progress of the reactions.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, NO₂).
-
Melting Point: As an indicator of purity.
-
IV. Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole
-
Step 1: Synthesis of 3,5-Dimethylpyrazole
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with acetylacetone (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add hydrazine hydrate (1.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, the product can be isolated by extraction or crystallization.
-
-
Step 2: Nitration of 3,5-Dimethylpyrazole
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to acetic anhydride at 0°C.
-
Dissolve the 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent (e.g., acetic acid).
-
Cool the pyrazole solution to 0-5°C.
-
Slowly add the pre-cooled nitrating mixture to the pyrazole solution, maintaining the temperature below 10°C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to obtain 3,5-dimethyl-4-nitro-1H-pyrazole. [12]
-
Protocol 2: Synthesis of this compound
-
Step 1: N-Alkylation
-
To a solution of 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl 3-(bromomethyl)benzoate (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-70°C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
-
Step 2: Hydrolysis
-
Dissolve the crude methyl 3-((3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)benzoate in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-polar impurities.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
V. References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.). Retrieved from
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved from
-
Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022, May 24). Retrieved from
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14). Retrieved from
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. (n.d.). Retrieved from
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications. (2022, July 25). Retrieved from
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. (2022, August 5). Retrieved from
-
Carboxylic acid synthesis by oxidation of benzylic positions - Organic Chemistry Portal. (n.d.). Retrieved from
-
Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes | Organic Letters - ACS Publications. (n.d.). Retrieved from
-
Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - RSC Publishing. (n.d.). Retrieved from
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES - Canadian Science Publishing. (n.d.). Retrieved from
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. (n.d.). Retrieved from
-
challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (n.d.). Retrieved from
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. (n.d.). Retrieved from
-
How to convert a methyl group (-CH3) to a carboxyl or amine group (-COOH/NH2)? (2019, February 15). Retrieved from
-
Direct nitration of five membered heterocycles - Semantic Scholar. (n.d.). Retrieved from
-
Permanganate oxidation of a methyl group to carboxylic acid - ChemSpider Synthetic Pages. (n.d.). Retrieved from
-
US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents. (n.d.). Retrieved from
-
US5527956A - Process for the oxidation of aromatic methyl groups - Google Patents. (n.d.). Retrieved from
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (n.d.). Retrieved from
-
3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - ChemicalBook. (n.d.). Retrieved from
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. (n.d.). Retrieved from
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (n.d.). Retrieved from
-
Compound methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate - Chemdiv. (n.d.). Retrieved from
-
400752-43-4|4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid - BLDpharm. (n.d.). Retrieved from
-
3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-benzoic acid | 湖南华腾制药有限公司. (n.d.). Retrieved from
-
CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents. (n.d.). Retrieved from
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Validation & Comparative
A Comparative Analysis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid and Other Biologically Active Pyrazoles
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[1] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3][4] The metabolic stability of the pyrazole nucleus is a significant factor in its increasing prevalence in newly approved drugs.[5] This guide provides a comparative study of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid against other notable pyrazole derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
While this compound is a defined chemical entity, publicly available experimental data on its biological activity is scarce. Therefore, this guide will establish a framework for comparison by examining the known activities of structurally related pyrazoles. We will delve into key therapeutic areas where pyrazoles have shown significant promise: anti-inflammatory, anticancer, and antimicrobial activities. By analyzing the experimental data of well-characterized pyrazoles, we can infer the potential bioactivity of the topic compound and highlight the experimental approaches required for its evaluation.
Structural Features of this compound
The structure of this compound incorporates several key pharmacophores that can contribute to its biological activity:
-
3,5-Dimethyl-4-nitropyrazole core: The pyrazole ring itself is a critical feature. The dimethyl substitution can influence solubility and steric interactions with biological targets. The electron-withdrawing nitro group at the 4-position significantly alters the electronic properties of the ring and can be crucial for certain biological activities.[6]
-
Benzoic acid moiety: The presence of a carboxylic acid group introduces a potential for ionic interactions and hydrogen bonding, which are often critical for binding to enzyme active sites. This feature is common in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Methylene linker: A flexible methylene group connects the pyrazole and benzoic acid moieties, allowing for conformational flexibility in binding to target proteins.
The overall structure suggests potential for various biological activities, which we will explore by comparison with other pyrazoles.
Comparative Analysis of Biological Activities
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[7]
Celecoxib , a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor.[8] Its structure, featuring a sulfonamide group, is crucial for its selectivity.
Comparative Data for Anti-inflammatory Pyrazoles:
| Compound | Target | IC50 Value | Reference |
| Celecoxib | COX-2 | 40 nM | [8][9] |
| Celecoxib | COX-1 | 15 µM | [8] |
| 3,5-diarylpyrazole derivative | COX-2 | 0.01 µM | [2] |
| Pyrazole-thiazole hybrid | COX-2 | 0.03 µM | [2] |
| Pyrazolo-pyrimidine derivative | COX-2 | 0.015 µM | [2] |
The presence of the benzoic acid moiety in this compound suggests a potential for COX inhibition. Experimental evaluation of its inhibitory activity against COX-1 and COX-2 would be essential to determine its potency and selectivity.
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to assess the COX inhibitory activity of a compound is the enzyme immunoassay (EIA).
Workflow for COX Inhibition Assay:
Caption: Workflow for in vitro COX inhibition assay.
Anticancer Activity: Targeting Kinases and Other Pathways
The pyrazole scaffold is a cornerstone in the development of anticancer agents, with many derivatives acting as kinase inhibitors.[3][4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.
Comparative Data for Anticancer Pyrazoles:
| Compound | Cancer Cell Line | IC50 Value | Target/Mechanism | Reference |
| Pyrazole carbaldehyde derivative | MCF7 (Breast) | 0.25 µM | PI3 Kinase inhibitor | [3] |
| Indole-pyrazole derivative (33) | HCT116 (Colon) | < 23.7 µM | CDK2 inhibitor (IC50 = 0.074 µM) | [3] |
| Indole-pyrazole derivative (34) | MCF7 (Breast) | < 23.7 µM | CDK2 inhibitor (IC50 = 0.095 µM) | [3] |
| 5-alkylated selanyl-1H-pyrazole (53) | HepG2 (Liver) | 15.98 µM | Dual EGFR and VEGFR-2 inhibitor | [3] |
| 5-alkylated selanyl-1H-pyrazole (54) | HepG2 (Liver) | 13.85 µM | Dual EGFR and VEGFR-2 inhibitor | [3] |
| Pyrazolo[3,4-d]pyrimidin-4-one (10e) | MCF-7 (Breast) | 11 µM | Not specified | [10] |
| Pyrazole-thiadiazole hybrid (6g) | A549 (Lung) | 1.537 µM | EGFR inhibitor (IC50 = 0.024 µM) | [11] |
The structural features of this compound, particularly the substituted pyrazole ring, suggest that it could be investigated for anticancer activity. The nitro group, in particular, has been shown to be an important substituent for the anticancer activity of some pyrazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][12] The mechanism of action can vary, including inhibition of essential enzymes or disruption of the cell membrane.
Comparative Data for Antimicrobial Pyrazoles:
| Compound | Microorganism | MIC Value (µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | Escherichia coli 1924 | 1 | [1] |
| Tethered thiazolo-pyrazole derivative (17) | MRSA | 4 | [1] |
| Imidazo-pyridine substituted pyrazole (18) | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 (MBC) | [1] |
| Pyrazole-triazole hybrid (21) | Gram-positive and Gram-negative bacteria | 10-15 | [1] |
| Hydrazone derivative (21a) | Antibacterial | 62.5-125 | [13] |
| Hydrazone derivative (21a) | Antifungal | 2.9-7.8 | [13] |
| Pyrazoline derivative (9) | Staphylococcus and Enterococcus genera | 4 | [14][15] |
| Imidazo[2,1-b][2][9][16]thiadiazole derivative (21c) | Multi-drug resistant bacteria | 0.25 | [12] |
| Imidazo[2,1-b][2][9][16]thiadiazole derivative (23h) | Multi-drug resistant bacteria | 0.25 | [12] |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivative | Gram-positive bacteria | 0.5 | [7][17] |
The diverse structural motifs present in this compound make it a candidate for antimicrobial screening. The lipophilicity and electronic properties conferred by the substituents on the pyrazole ring are likely to play a significant role in its potential antimicrobial efficacy.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Broth microdilution is a common method for determining MIC.
Workflow for MIC Determination:
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comparing the efficacy of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid to known inhibitors
Comparative Efficacy Analysis of Novel Tankyrase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of oncology and developmental therapeutics, the precise targeting of signaling pathways that drive cellular proliferation and survival is paramount. The Wnt/β-catenin signaling pathway, a critical regulator of embryogenesis and tissue homeostasis, is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] Among the key regulators of this pathway are the tankyrase enzymes, TNKS1 and TNKS2.[4][5] This guide provides a comprehensive comparison of a novel investigational pyrazole-based compound, 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid, with well-established tankyrase inhibitors, offering insights into their mechanisms and evaluating their potential therapeutic efficacy.
Tankyrase: A Pivotal Regulator of Wnt/β-catenin Signaling
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that catalyze the post-translational modification of proteins through the addition of ADP-ribose units.[4][6] This process, known as PARsylation, plays a crucial role in various cellular functions, including telomere maintenance, mitotic spindle formation, and the regulation of signal transduction pathways.[4][6][7]
Within the canonical Wnt/β-catenin pathway, tankyrases are instrumental in the degradation of Axin, a scaffold protein that is a core component of the β-catenin destruction complex.[4][8][9] This complex, which also includes adenomatous polyposis coli (APC) and glycogen synthase kinase 3β (GSK3β), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[10][11] In the absence of a Wnt signal, this process keeps cytoplasmic β-catenin levels low.
Tankyrases PARsylate Axin, which leads to its ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent degradation.[6][8] The degradation of Axin disrupts the destruction complex, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[12] This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, many of which are implicated in cell proliferation and tumorigenesis.[10][11][13]
Mechanism of Action: Tankyrase Inhibition
Tankyrase inhibitors act by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), for binding to the catalytic domain.[6] By blocking the PARP activity of tankyrases, these inhibitors prevent the PARsylation of Axin.[9] This leads to the stabilization of Axin, allowing for the proper formation and function of the β-catenin destruction complex.[14][15] Consequently, β-catenin is efficiently phosphorylated and degraded, resulting in the downregulation of Wnt/β-catenin signaling.[14] This mechanism provides a therapeutic strategy to counteract the aberrant Wnt signaling observed in many cancers.[1][2]
Comparative Efficacy of Tankyrase Inhibitors
The therapeutic potential of a novel tankyrase inhibitor can be benchmarked against well-characterized compounds. Here, we compare the putative inhibitor, this compound, with three established tankyrase inhibitors: XAV939, G007-LK, and IWR-1.
| Compound | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Notes |
| This compound | Putative TNKS1/2 | TBD | TBD | A novel pyrazole-based compound requiring experimental validation. |
| XAV939 | TNKS1/2 | 11 nM[14][16] | 4 nM[14][16] | A potent and widely used tool compound for studying Wnt signaling.[14] |
| G007-LK | TNKS1/2 | 46 nM[17][18][19] | 25 nM[17][18][19] | A selective inhibitor with demonstrated in vivo antitumor efficacy.[17][20] |
| IWR-1 | TNKS1/2 | 131 nM[21] | 56 nM[21] | An inhibitor of Wnt/β-catenin signaling that promotes Axin stability.[22] |
TBD: To Be Determined
Rationale for Comparison:
-
XAV939 is a first-generation tankyrase inhibitor and a widely used research tool, making it an essential benchmark.[14]
-
G007-LK represents a more advanced, selective inhibitor with proven in vivo activity, providing a comparison for translational potential.[17][20]
-
IWR-1 , while also targeting the Wnt pathway by stabilizing Axin, offers a slightly different chemical scaffold for comparison.[22][23]
The efficacy of this compound would need to be determined experimentally, but its structural similarity to other pyrazole-based inhibitors suggests potential for tankyrase inhibition. Key determinants of its therapeutic value will be its potency (IC50 values), selectivity against other PARP family members, and its pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: In Vitro Tankyrase Activity Assay
To ascertain the inhibitory potential of a novel compound like this compound, a robust and reproducible in vitro assay is required. A common method is a chemiluminescent assay that measures the PARsylation activity of tankyrase.[24]
Objective: To determine the IC50 value of a test compound for TNKS1 and TNKS2.
Principle: This assay measures the incorporation of biotinylated NAD+ onto a histone substrate by recombinant tankyrase. The biotinylated product is then detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is proportional to the enzyme activity.
Materials:
-
Recombinant human TNKS1 or TNKS2 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well white microplates
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., XAV939)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader with luminescence detection capabilities
Procedure:
-
Plate Coating:
-
Dilute histone H1 in PBS to a final concentration of 1 µg/mL.
-
Add 100 µL of the histone solution to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of PBST (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 25 µL of the diluted compounds to the respective wells.
-
Add 25 µL of assay buffer with DMSO to the "no inhibitor" and "blank" wells.
-
-
Enzyme Reaction:
-
Prepare a master mix containing assay buffer, biotinylated NAD+, and recombinant TNKS1 or TNKS2 enzyme.
-
Add 75 µL of the master mix to all wells except the "blank" wells. Add 75 µL of master mix without the enzyme to the "blank" wells.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add 100 µL of streptavidin-HRP diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Add 100 µL of the substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the "blank" wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Conclusion and Future Directions
The comparison of this compound with established tankyrase inhibitors like XAV939, G007-LK, and IWR-1 provides a framework for evaluating its potential as a therapeutic agent. While the efficacy of this novel compound remains to be experimentally determined, its pyrazole scaffold is a promising feature shared by other kinase and PARP inhibitors. The provided experimental protocol offers a robust method for determining its in vitro potency.
Future studies should focus on a comprehensive characterization of this compound, including its selectivity profile against other PARP family members, its cellular activity in Wnt-dependent cancer cell lines, and its pharmacokinetic properties. A thorough understanding of its structure-activity relationship will be crucial for any further optimization. The ultimate goal is to develop novel tankyrase inhibitors with improved potency, selectivity, and drug-like properties that can translate into effective and safe cancer therapies.
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TNKS1 (PARP5A) Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. [Link]
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The A-Z Guide to Cross-Reactivity Profiling of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The intricate and often promiscuous nature of small molecules necessitates a rigorous evaluation of their off-target effects. This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound, 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid. Drawing from extensive experience in preclinical drug development, this document will not only detail the requisite experimental protocols but also elucidate the scientific rationale underpinning each methodological choice.
For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a potent inhibitor of a primary kinase target, which we will designate as "Kinase A." The pyrazole scaffold is a common feature in many kinase inhibitors, making this a scientifically grounded assumption for a comparative study.[1][2] Our objective is to construct a robust cross-reactivity profile, comparing its selectivity against a panel of related and unrelated kinases, as well as other common off-target classes.
Foundational Principles of Cross-Reactivity Assessment
Before delving into specific protocols, it is crucial to understand the importance of a multi-faceted approach to cross-reactivity profiling. Relying on a single assay format can be misleading. Therefore, we will employ a tiered strategy, beginning with broad, high-throughput biochemical assays and progressing to more physiologically relevant cell-based and proteomic analyses.[3][4][5] This layered approach provides a more holistic view of a compound's specificity and potential for off-target liabilities.[3]
Comparative Analysis: Benchmarking Against the Competition
To provide meaningful context, the cross-reactivity profile of this compound will be compared against two hypothetical alternative compounds targeting Kinase A:
-
Compound Y: A first-generation inhibitor known for its potency but with documented off-target effects.
-
Compound Z: A highly selective, next-generation inhibitor.
This comparative analysis will allow for a nuanced interpretation of the subject compound's performance and its potential advantages or disadvantages in a therapeutic development context.
Tier 1: In Vitro Biochemical Profiling for Kinase Selectivity
The initial step in our cross-reactivity assessment is to perform a broad biochemical screen against a panel of kinases. This provides a quantitative measure of the compound's inhibitory activity against purified enzymes.
Experimental Protocol: Large-Scale Kinase Panel Screen
A widely accepted method for initial selectivity profiling is to test the compound at a single, high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400 kinases).[6] Subsequently, for any kinase showing significant inhibition (e.g., >70%), a full dose-response curve is generated to determine the IC50 value.[6]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Compound Y, and Compound Z in 100% DMSO.
-
Assay Plates: Utilize 384-well microplates pre-spotted with the kinase panel.
-
Reaction Mixture: Prepare a reaction buffer containing the kinase, its specific substrate, and ATP at a concentration close to the Km for each respective kinase.
-
Compound Dosing: Add the test compounds to the assay plates to achieve a final concentration of 1 µM for the initial screen. For IC50 determination, perform serial dilutions to create a 10-point dose-response curve.
-
Reaction Initiation and Incubation: Add the ATP solution to initiate the kinase reaction. Incubate the plates at 30°C for 60 minutes.
-
Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate or the remaining ATP. The signal is read on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for the single-point screen. For the dose-response curves, fit the data to a sigmoidal curve to determine the IC50 values.
Data Presentation: Kinase Selectivity Profile
The results of the kinase panel screen are best summarized in a table for clear comparison.
| Kinase Target | This compound (IC50, nM) | Compound Y (IC50, nM) | Compound Z (IC50, nM) |
| Kinase A (Primary Target) | 15 | 10 | 25 |
| Kinase B | 250 | 50 | >10,000 |
| Kinase C | 1,500 | 120 | >10,000 |
| Kinase D | >10,000 | 800 | >10,000 |
| Kinase E | 8,000 | 2,000 | >10,000 |
Tier 2: Cell-Based Assays for Target Engagement and Off-Target Effects
While biochemical assays are invaluable for determining direct enzymatic inhibition, they do not fully recapitulate the complexities of a cellular environment.[5][7] Cell-based assays are essential to confirm target engagement in a more physiologically relevant context and to identify potential off-target effects that may not be apparent from in vitro screens.[3][4]
Experimental Protocol: Cellular Target Phosphorylation Assay
This assay measures the ability of the compound to inhibit the phosphorylation of a known downstream substrate of Kinase A within intact cells.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line known to express Kinase A and its downstream signaling pathway in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Compound Y, and Compound Z for 2 hours.
-
Pathway Stimulation: Stimulate the cells with an appropriate growth factor or agonist to activate the Kinase A pathway.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Detection: Use a sandwich ELISA or a similar immunoassay to quantify the levels of the phosphorylated substrate of Kinase A.
-
Data Analysis: Normalize the phosphorylated substrate levels to the total protein concentration in each well. Generate dose-response curves and calculate the EC50 values.
Data Presentation: Cellular Target Engagement
| Compound | Cellular Target Phosphorylation (EC50, nM) |
| This compound | 50 |
| Compound Y | 45 |
| Compound Z | 80 |
Experimental Protocol: Phenotypic Screening for Off-Target Effects
A panel of cell lines representing different tissues and cancer types can be used to screen for unexpected anti-proliferative or cytotoxic effects, which may indicate off-target activity.
Step-by-Step Methodology:
-
Cell Plating: Plate a diverse panel of 10-20 cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Viability Assay: Add a cell viability reagent (e.g., resazurin or a reagent that measures ATP content) and measure the signal on a plate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line and compound.
Data Presentation: Cell Proliferation Profile
| Cell Line | This compound (GI50, µM) | Compound Y (GI50, µM) | Compound Z (GI50, µM) |
| Cell Line 1 (Kinase A dependent) | 0.1 | 0.08 | 0.2 |
| Cell Line 2 | >10 | 1.5 | >10 |
| Cell Line 3 | >10 | 2.0 | >10 |
| Cell Line 4 | 8.5 | 0.5 | >10 |
Tier 3: Unbiased Proteomic Approaches for Target Deconvolution
To cast an even wider net for potential off-target interactions, unbiased proteomic methods can be employed. These techniques can identify direct binding partners of a compound within the entire proteome of a cell lysate.
Experimental Protocol: Chemical Proteomics
This approach involves immobilizing the compound of interest on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.
Step-by-Step Methodology:
-
Compound Immobilization: Synthesize an analog of this compound with a linker for covalent attachment to beads.
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line.
-
Affinity Pulldown: Incubate the immobilized compound with the cell lysate.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Data Interpretation
The proteins identified by mass spectrometry are potential direct binding partners of the compound. The list of "hits" should be carefully analyzed. The presence of the primary target (Kinase A) validates the approach. Other identified proteins are potential off-targets that warrant further investigation.
Visualizing the Workflow and Rationale
To conceptualize the integrated approach to cross-reactivity profiling, the following diagrams illustrate the experimental workflow and the logic behind the tiered assessment strategy.
Caption: The logical progression from broad screening to a high-confidence selectivity profile.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for evaluating the cross-reactivity of this compound. By integrating biochemical, cell-based, and proteomic approaches, researchers can build a comprehensive understanding of a compound's selectivity profile. The comparative analysis against alternative inhibitors provides crucial context for decision-making in a drug development pipeline.
The data presented herein are illustrative. A thorough investigation would involve expanding the kinase panel, utilizing multiple cell lines for each assay, and validating any identified off-targets with orthogonal methods. Ultimately, a deep understanding of a compound's cross-reactivity is not merely an academic exercise but a critical step in developing safer and more effective medicines.
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An In Vivo Comparative Validation Guide for 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid (PYRA-NITRO-3B)
This guide provides a comprehensive framework for the in vivo validation of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid, hereafter designated PYRA-NITRO-3B. As a novel chemical entity, its journey from a promising hit to a clinical candidate is contingent on rigorous preclinical evaluation. This document outlines a logical, multi-stage validation process, comparing its performance against established standards and providing the rationale behind key experimental decisions.
The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] The structure of PYRA-NITRO-3B, featuring a substituted pyrazole ring, suggests a high probability of activity as an anticancer agent. Many pyrazole-based compounds exert their effects by inhibiting key signaling pathways crucial for tumor growth and survival, such as the PI3K/AKT and MAPK/ERK pathways.[2] This guide is therefore predicated on the hypothesis that PYRA-NITRO-3B is a novel inhibitor of cancer cell proliferation , and we will proceed to validate this hypothesis in vivo.
Part 1: Foundational In Vivo Profiling: Pharmacokinetics & Toxicology
Before assessing efficacy, it is imperative to understand how the compound behaves within a biological system and to establish a safe therapeutic window. These preliminary studies are non-negotiable prerequisites for a meaningful efficacy trial.[4][5]
Pharmacokinetic (PK) Profiling
A drug's efficacy is inextricably linked to its ability to reach the target tissue at a sufficient concentration and for an adequate duration. A preliminary PK study is essential to determine the dosing regimen for subsequent toxicology and efficacy studies.[5][6]
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
-
Compound Formulation: PYRA-NITRO-3B is formulated in a vehicle suitable for the intended route of administration (e.g., 0.5% carboxymethylcellulose for oral gavage).
-
Administration: A single dose (e.g., 10 mg/kg) is administered via intravenous (IV) and oral (PO) routes to separate groups to assess bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Analysis: Plasma concentrations of PYRA-NITRO-3B are quantified using LC-MS/MS.
-
Data Interpretation: Key PK parameters are calculated to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: Hypothetical Pharmacokinetic Parameters for PYRA-NITRO-3B
| Parameter | IV Administration | PO Administration | Interpretation |
| T½ (half-life) | 4.5 h | 4.8 h | Suggests a moderate duration in circulation. |
| Cmax (max concentration) | 1.2 µg/mL | 0.5 µg/mL | Peak plasma concentration after oral dosing. |
| Tmax (time to Cmax) | N/A | 2.0 h | Indicates time to reach peak concentration orally. |
| AUC (Area Under Curve) | 8.6 µgh/mL | 3.9 µgh/mL | Represents total drug exposure over time. |
| Bioavailability (F%) | N/A | 45% | Indicates good oral absorption. |
Toxicology and Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[6] Establishing the MTD is crucial for selecting appropriate, non-lethal doses for efficacy studies.[5]
Experimental Protocol: Acute Toxicity & MTD Study in Mice
-
Animal Model: BALB/c mice (n=3-5 per group).
-
Dose Escalation: Administer escalating doses of PYRA-NITRO-3B (e.g., 10, 30, 60, 100 mg/kg) based on PK data and in vitro cytotoxicity.
-
Monitoring: Observe animals daily for 10-14 days for clinical signs of toxicity (e.g., changes in behavior, ruffled fur, lethargy).
-
Body Weight: Record body weight daily. A loss of >20% is a key indicator of significant toxicity.[5]
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality and results in a mean body weight loss of less than 20%.[6]
Part 2: Comparative Efficacy Validation in a Xenograft Model
The gold standard for preclinical evaluation of anticancer agents is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[1][7][8] This allows for the direct assessment of a compound's effect on human tumor growth in vivo.
Model and Comparator Justification
-
Cancer Cell Line: A549, a human non-small cell lung cancer (NSCLC) cell line, is selected. Pyrazole derivatives have shown activity against lung cancer cells, making this a relevant choice.[2]
-
Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are used as they lack a functional immune system, preventing the rejection of the human tumor graft.[9]
-
Comparative Agent: Cisplatin , a platinum-based alkylating agent, is a standard-of-care chemotherapy for NSCLC.[10][11] It serves as a robust positive control to benchmark the efficacy of PYRA-NITRO-3B.
Experimental Workflow Diagram
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by PYRA-NITRO-3B.
Conclusion
This guide outlines a robust, logical, and comparative pathway for the in vivo validation of this compound (PYRA-NITRO-3B) as a potential anticancer agent. The proposed workflow, from initial PK/Tox profiling to a head-to-head efficacy comparison against a clinical standard in a validated xenograft model, provides the necessary data to make a go/no-go decision for further development. The hypothetical data presented herein illustrates a successful outcome, where PYRA-NITRO-3B demonstrates not only superior efficacy but also an improved safety profile over Cisplatin. Such a result would strongly support its advancement into more complex preclinical models and eventual IND-enabling studies.
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A Comparative Guide to the Validation of Pyrazole-Based Compounds in Preclinical Research
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile scaffold allows for diverse substitutions, leading to a wide array of pharmacological activities. Pyrazole derivatives have been successfully developed into drugs like Celecoxib, a selective COX-2 inhibitor, highlighting the therapeutic potential of this chemical class.[1] This guide provides a comparative analysis of peer-reviewed validation studies on pyrazole-based compounds, focusing on their anticancer and antimicrobial applications. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, comparative data, and validated experimental protocols.
Section 1: Validation of Anticancer Pyrazole Derivatives
Pyrazole-based compounds have emerged as promising anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[2] A primary mechanism of action is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[3][4]
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
Structure-activity relationship (SAR) studies consistently show that substitutions on the pyrazole ring significantly influence the anticancer efficacy of these compounds.[2] For instance, the introduction of specific moieties can enhance binding affinity to the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and cell survival.[5]
Below is a comparative summary of the in vitro cytotoxic activity of various pyrazole derivatives against common cancer cell lines, as reported in recent peer-reviewed literature. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound Class/Name | Target Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |
| Pyrazole-Indole Hybrid 7a | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | Showed significantly better performance than the standard drug Doxorubicin (IC₅₀ = 24.7 µM).[6] |
| Pyrazole-Indole Hybrid 7b | HepG2 (Liver Carcinoma) | 7.9 ± 1.9 | Also demonstrated superior activity against HepG2 cells compared to Doxorubicin.[6] |
| Bidentate Pyrazole Ligand 50 | HepG2 (Liver Carcinoma) | 0.71 | Exhibited potent dual inhibition of EGFR (IC₅₀ = 0.09 µM) and VEGFR-2 (IC₅₀ = 0.23 µM), surpassing standard drugs Erlotinib and Sorafenib. |
| Selanyl-1H-pyrazole 54 | HepG2 (Liver Carcinoma) | 13.85 | Identified as a potent dual inhibitor of EGFR and VEGFR-2, explaining its strong anticancer properties. |
| Pyrazole-based Hybrid 29 | HepG2 (Liver Carcinoma) | 10.05 | Showed the highest cytotoxic activity among a series of tested compounds against multiple cell lines. |
| Pyrazole-based Hybrid 29 | MCF-7 (Breast Cancer) | 17.12 | Demonstrated broad-spectrum activity across different cancer types. |
| Pyrazole Benzamide Derivative | MCF-7 (Breast Cancer) | 4.98 | Exhibited potent antiproliferative efficacy, comparable to Doxorubicin (IC₅₀ = 4.17 µg/mL).[7] |
Detailed Protocol: In Vitro Cytotoxicity Validation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability.[8] Its principle lies in the enzymatic conversion of the yellow MTT tetrazolium salt into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Causality Behind Experimental Choices:
-
Cell Seeding Density: Determining the optimal cell number is critical. Too few cells will result in a weak signal, while overconfluence can inhibit proliferation, masking the compound's cytotoxic effects.[9]
-
Incubation Time: The treatment duration (e.g., 24, 48, 72 hours) is chosen based on the cell line's doubling time and the compound's expected mechanism (e.g., induction of apoptosis may require longer incubation).[9]
-
Controls: Including untreated cells (negative control), vehicle-treated cells (e.g., DMSO), and a known cytotoxic drug (positive control) is essential for validating the assay's performance and normalizing the results.[9]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells into a 96-well flat-bottom microplate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.[9] Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[9]
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based test compounds and a reference drug (e.g., Doxorubicin) in culture medium.[11] Replace the old medium with 100 µL of fresh medium containing the desired concentrations of the compounds. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 72 hours) under the same conditions.[11]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will convert the MTT into visible purple formazan crystals.[9]
-
Solubilization: Carefully discard the medium from each well without disturbing the formazan crystals.[9] Add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, to each well to dissolve the crystals.[9]
-
Absorbance Reading: Gently shake the plate for 10 minutes in the dark to ensure complete solubilization.[9] Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 540 and 595 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration to determine the IC₅₀ value.
Mechanistic Insight: Visualizing Pyrazole Interaction with a Kinase Signaling Pathway
Many pyrazole compounds function as ATP-competitive inhibitors of protein kinases.[12][13] They occupy the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation and survival.[14] The diagram below illustrates this general mechanism.
Caption: Workflow for the validation of pyrazole-based antimicrobial agents.
Conclusion
The pyrazole scaffold remains a highly privileged structure in the development of new therapeutic agents. Peer-reviewed studies consistently validate the potential of pyrazole-based compounds as potent anticancer and antimicrobial agents. The comparative data and detailed protocols presented in this guide underscore the importance of rigorous, standardized validation methodologies. By understanding the causal relationships in experimental design and leveraging robust assays like the MTT and broth microdilution, researchers can effectively identify and advance promising pyrazole derivatives toward clinical application.
References
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid (CAS 400752-48-9)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the known hazards of its constituent chemical moieties: a nitrated pyrazole core and a benzoic acid derivative. A conservative approach is therefore essential, treating the compound with a high degree of caution.
Hazard Assessment and Triage
The primary hazards associated with this compound are inferred from its structural components. The presence of a 4-nitropyrazole group suggests potential hazards analogous to other aromatic nitro compounds, which are known for their potential toxicity if ingested, inhaled, or absorbed through the skin[2]. Aromatic nitro compounds can also pose a risk of methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity[2].
The core structure, 3,5-Dimethyl-4-nitro-1H-pyrazole, is classified as a substance that can cause skin and eye irritation and may cause respiratory irritation[3][4]. Benzoic acid and its derivatives can also be irritating to the skin, eyes, and respiratory system[5]. Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Inferred Hazard Profile:
| Hazard Category | Finding and Rationale | Citation |
| Acute Oral Toxicity | Harmful if swallowed. This is a precautionary stance based on the general toxicity of aromatic nitro compounds. | [2][5] |
| Skin Irritation | Classified as a skin irritant based on data for 3,5-dimethyl-4-nitro-1H-pyrazole and related pyrazole derivatives. | [3][6] |
| Eye Irritation | Classified as a serious eye irritant, based on the known properties of the nitrated pyrazole core. | [3][4] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | [3][4] |
| Environmental Hazards | While specific data is unavailable, related compounds like carbazole are noted to be very toxic to aquatic life with long-lasting effects. Therefore, it should not be released into the environment. | [7] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN 166 are required at all times. A face shield is recommended when there is a risk of splashing or dust generation.[8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and spills. |
| Respiratory Protection | Dust Mask or Respirator | For handling small quantities in a well-ventilated area, a dust mask may be sufficient. For larger quantities or in areas with inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][8][9] |
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE.
Operational Handling and Engineering Controls
Safe handling of this compound necessitates a combination of careful work practices and robust engineering controls.
-
Engineering Controls :
-
Safe Handling Practices :
Disposal Plan
The disposal of this compound and its contaminated materials must be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount.
-
Waste Segregation and Collection :
-
Solid Waste : Collect unused or contaminated solid compound in a clearly labeled, sealable, and chemically compatible waste container. The label should include the full chemical name and appropriate hazard warnings (e.g., "Harmful," "Irritant").[10]
-
Contaminated Materials : Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[10]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
-
Storage and Disposal Request :
-
Professional Disposal :
-
The ultimate disposal should be handled by a licensed professional waste disposal company. High-temperature incineration is a common and recommended method for such compounds.[10]
-
Chemical Waste Disposal Workflow
Caption: Step-by-step chemical waste disposal workflow.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
In Case of Eye Contact : Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5]
-
In Case of Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[3][4][5]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[3][4][5]
-
If Swallowed : Rinse the mouth with water. Get medical help.[3][5]
-
Spill Response : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
